5-Amino-2,6-dichloropyrimidine-4-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-amino-2,6-dichloropyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2N3O2/c6-3-1(8)2(4(11)12)9-5(7)10-3/h8H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYJIAXOWOBLMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)Cl)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743815 | |
| Record name | 5-Amino-2,6-dichloropyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207176-09-7 | |
| Record name | 5-Amino-2,6-dichloropyrimidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Amino-2,6-dichloropyrimidine-4-carboxylic acid: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2,6-dichloropyrimidine-4-carboxylic acid is a highly functionalized heterocyclic compound that serves as a valuable building block in medicinal chemistry and agrochemical research. Its rigid pyrimidine core, substituted with reactive chloro groups, a nucleophilic amino group, and a versatile carboxylic acid handle, makes it an attractive scaffold for the synthesis of diverse molecular architectures with a wide range of biological activities. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, offering insights for its effective utilization in research and development.
Physicochemical Properties
A thorough understanding of the fundamental properties of a molecule is crucial for its application in synthesis and biological screening. The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| Molecular Weight | 208.00 g/mol | [1] |
| Molecular Formula | C₅H₃Cl₂N₃O₂ | [1] |
| CAS Number | 1207176-09-7 | [2] |
| Appearance | White to off-white solid | [3] |
| Solubility | Slightly soluble in water, soluble in acidic and alkaline solutions | [3] |
| Storage | Store at 2-8°C in a dry, well-ventilated place |
Synthesis of this compound
The synthesis of this compound typically involves a multi-step process, beginning with the construction of the pyrimidine ring followed by chlorination. A general and adaptable synthetic pathway is outlined below.
Step 1: Synthesis of the Dihydroxypyrimidine Precursor
The initial step involves the condensation of a suitable C3-dicarbonyl equivalent with guanidine to form the 2-aminopyrimidine core. For the target molecule, the precursor would be 5-amino-2,6-dihydroxy-pyrimidine-4-carboxylic acid (also known as 5-aminoorotic acid)[4].
Conceptual Experimental Protocol: Synthesis of 5-Aminoorotic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
Addition of Reagents: To the sodium ethoxide solution, add guanidine hydrochloride. Once dissolved, introduce a suitable diethyl malonate derivative substituted at the alpha-position with a group that can be converted to an amino group (e.g., a nitro or protected amino group).
-
Reaction: Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture and neutralize it with an appropriate acid (e.g., acetic acid or hydrochloric acid). The dihydroxypyrimidine product will precipitate out of the solution.
-
Purification: The crude product can be collected by filtration, washed with cold ethanol and diethyl ether, and then purified by recrystallization.
Step 2: Chlorination of the Dihydroxypyrimidine
The dihydroxy pyrimidine precursor is then subjected to a chlorination reaction to replace the hydroxyl groups with chlorine atoms. This is a common transformation in pyrimidine chemistry.
Conceptual Experimental Protocol: Chlorination
-
Reaction Setup: In a fume hood, suspend the dried 5-aminoorotic acid in an excess of phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to facilitate the reaction.
-
Reaction: Heat the mixture to reflux for several hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Work-up and Isolation: Carefully quench the reaction mixture by pouring it onto crushed ice. This should be done slowly and with vigorous stirring in a well-ventilated fume hood, as the reaction of POCl₃ with water is highly exothermic and releases HCl gas. The solid product, this compound, will precipitate.
-
Purification: The crude product is collected by filtration, washed thoroughly with cold water to remove any remaining acid, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system.
Caption: Synthetic workflow for this compound.
Chemical Reactivity and Derivatization
The reactivity of this compound is dictated by its three functional groups: the two chlorine atoms, the amino group, and the carboxylic acid.
Nucleophilic Aromatic Substitution (SNAr) at the Chloro Positions
The chlorine atoms at the 2- and 6-positions of the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr)[5]. The electron-withdrawing nature of the pyrimidine nitrogens and the carboxylic acid group activates the ring towards attack by nucleophiles. This allows for the selective introduction of a wide range of substituents, such as amines, alkoxides, and thiolates. The reaction conditions can often be tuned to achieve mono- or di-substitution.
Representative Experimental Protocol: Mono-amination via SNAr
-
Reaction Setup: Dissolve this compound in a suitable solvent such as ethanol, isopropanol, or acetonitrile in a round-bottom flask.
-
Addition of Reagents: Add one equivalent of the desired amine nucleophile and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.
-
Work-up and Isolation: Upon completion, remove the solvent under reduced pressure. The residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.[5]
Caption: Key reaction pathways for derivatization.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety offers another point for diversification. Standard organic transformations can be employed to convert it into a variety of other functional groups:
-
Amide Formation: Coupling with amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a library of amides.
-
Esterification: Reaction with alcohols under acidic conditions or via the acid chloride to produce esters.
-
Reduction: Reduction to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Reactions of the Amino Group
The amino group can undergo reactions such as acylation, alkylation, and diazotization, further expanding the synthetic possibilities.
Applications in Research and Development
The structural motifs present in this compound are frequently found in biologically active molecules, making it a key intermediate in drug discovery and agrochemical development.
Medicinal Chemistry
The pyrimidine core is a common feature in many approved drugs. The ability to readily introduce diverse substituents onto the this compound scaffold makes it a valuable starting material for the synthesis of compound libraries for high-throughput screening. Derivatives of aminopyrimidines have shown a wide range of therapeutic potential, including:
-
Kinase Inhibitors: The pyrimidine scaffold can act as a hinge-binding motif in many protein kinases, which are important targets in oncology.
-
Antiviral Agents: Substituted pyrimidines are known to interfere with viral replication processes[6].
-
Anti-inflammatory Agents: Certain aminopyrimidine derivatives have been shown to inhibit the production of pro-inflammatory mediators[7].
Agrochemicals
Substituted pyrimidine carboxylic acids have been investigated for their herbicidal properties[8]. The structural diversity that can be achieved from this compound allows for the fine-tuning of activity and selectivity against various weed species.
Spectroscopic Characterization
¹H NMR:
-
A broad singlet corresponding to the amino (NH₂) protons. The chemical shift of this peak would be concentration-dependent and would disappear upon D₂O exchange.
-
A broad singlet for the carboxylic acid (COOH) proton, also exchangeable with D₂O.
¹³C NMR:
-
Signals for the four carbon atoms of the pyrimidine ring, with those bonded to chlorine atoms appearing at a characteristic downfield shift.
-
A signal for the carboxylic acid carbonyl carbon at a downfield position (typically >160 ppm).
IR Spectroscopy:
-
N-H stretching vibrations for the amino group in the region of 3300-3500 cm⁻¹.
-
A broad O-H stretch for the carboxylic acid from approximately 2500-3300 cm⁻¹.
-
A strong C=O stretch for the carboxylic acid around 1700-1725 cm⁻¹.
-
C=N and C=C stretching vibrations of the pyrimidine ring in the 1400-1600 cm⁻¹ region.
Mass Spectrometry:
-
The molecular ion peak (M⁺) would be observed, along with a characteristic isotopic pattern due to the presence of two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio).
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory or fume hood.
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation[2].
-
Precautionary Measures: Wear protective gloves, safety glasses, and a lab coat. Avoid breathing dust. In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.
Conclusion
This compound is a versatile and valuable building block for chemical synthesis. Its multiple reactive sites allow for the creation of diverse and complex molecules with significant potential in drug discovery and agrochemical research. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers looking to leverage this powerful chemical tool.
References
-
Tejera, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. Available at: [Link]
-
Vanden Eynde, J. J., et al. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC, 2003(xv), 22-28. Available at: [Link]
-
ChemBK. (2024). 6-aMino-5-chloropyriMidine-4-carboxylic acid. Available at: [Link]
-
PubChem. (n.d.). 2,6-Dichloropyrimidine-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
NIST. (n.d.). 4-Pyrimidinecarboxylic acid, 5-amino-1,2,3,6-tetrahydro-2,6-dioxo-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]
- Google Patents. (n.d.). US7300907B2 - 2-(Poly-substituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids and their use as herbicides.
-
NIST. (n.d.). 5-Amino-4,6-dichloropyrimidine. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]
- Google Patents. (n.d.). US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation.
- European Patent Office. (n.d.). EP1054004A1 - Novel pyrimidine-5-carboxamide derivatives.
-
Česnek, M., et al. (2015). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Molecules, 20(4), 6049–6065. Available at: [Link]
-
ChemSrc. (n.d.). 2-amino-4,6-dichloro-pyrimidine-5-carboxylic acid. Available at: [Link]
Sources
- 1. 2-amino-4,6-dichloro-pyrimidine-5-carboxylic acid Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 2. This compound 97% | CAS: 1207176-09-7 | AChemBlock [achemblock.com]
- 3. chembk.com [chembk.com]
- 4. 4-Pyrimidinecarboxylic acid, 5-amino-1,2,3,6-tetrahydro-2,6-dioxo- [webbook.nist.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US7300907B2 - 2-(Poly-substituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids and their use as herbicides - Google Patents [patents.google.com]
An In-Depth Technical Guide on the Solubility of 5-Amino-2,6-dichloropyrimidine-4-carboxylic acid
Authored by a Senior Application Scientist
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
5-Amino-2,6-dichloropyrimidine-4-carboxylic acid is a crucial building block in medicinal chemistry, valued for its versatile reactive sites that allow for the synthesis of a diverse range of biologically active compounds. However, the successful application of this intermediate in drug discovery and development is intrinsically linked to its physicochemical properties, paramount among which is its solubility. Poor solubility can impede reliable results in in-vitro assays, lead to challenges in formulation, and ultimately result in poor bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. It outlines the foundational principles of solubility, details robust experimental protocols for both thermodynamic and kinetic solubility determination, and discusses the critical factors influencing the solubility of active pharmaceutical ingredients (APIs). This document is intended to serve as a practical resource for researchers, enabling them to generate high-quality, reproducible solubility data essential for advancing their research and development programs.
Introduction: The Critical Role of Solubility in Drug Discovery
The solubility of an active pharmaceutical ingredient (API) is a fundamental physicochemical property that dictates its behavior from early discovery to formulation and in-vivo performance. It is defined as the maximum concentration of a substance that can be completely dissolved in a given solvent at a specific temperature and pressure. A compound's solubility influences numerous aspects of the drug development pipeline:
-
In-Vitro Assays: Insufficient solubility can lead to the precipitation of test compounds in assay media, resulting in inaccurate and misleading biological data.
-
Bioavailability: For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption. Poor aqueous solubility is a major cause of low and variable oral bioavailability.
-
Formulation Development: Understanding the solubility profile in various solvents is essential for developing stable and effective dosage forms, including parenteral formulations.
-
Process Chemistry: Solubility data in different organic solvents is critical for designing efficient crystallization and purification processes.
Given the importance of this parameter, obtaining accurate and relevant solubility data for key intermediates like this compound is not merely a characterization step but a critical component of a successful drug discovery campaign.
Physicochemical Properties of this compound
Structure:
-
CAS Number: 1207176-09-7
-
Molecular Formula: C₅H₃Cl₂N₃O₂
-
Molecular Weight: 208.00 g/mol
The molecule possesses both acidic (carboxylic acid) and basic (amino) functional groups, suggesting that its aqueous solubility will be highly pH-dependent. The presence of two chlorine atoms contributes to its lipophilicity, which may limit its solubility in aqueous media.
Qualitative Solubility Insights from Related Compounds:
-
6-Amino-5-chloropyrimidine-4-carboxylic acid: Slightly soluble in water, but soluble in acidic and alkaline solutions. This suggests that the protonation of the amino group at low pH and the deprotonation of the carboxylic acid at high pH enhances solubility.
-
5-Amino-4,6-dichloropyrimidine: Slightly soluble in water.
-
4-Amino-2,6-dichloropyrimidine: Slightly soluble in water and soluble in dimethylformamide (DMF).
Based on these related structures, it is reasonable to hypothesize that this compound will exhibit low intrinsic solubility in pure water, with increased solubility at pH values above its pKa (for the carboxylic acid) and below its pKa (for the amino group). Its solubility in polar aprotic solvents like DMSO and DMF is likely to be higher than in water.
Experimental Determination of Solubility
Two primary types of solubility are measured in drug discovery: thermodynamic and kinetic solubility.
-
Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a saturated solution. It is the most reliable measure and is typically determined using the shake-flask method. This method is crucial for lead optimization and pre-formulation studies.
-
Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly added from a concentrated stock solution (usually in DMSO) to an aqueous buffer. It is a higher-throughput method often used in the early stages of drug discovery for screening large numbers of compounds.
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol is considered the gold standard for determining equilibrium solubility. It involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period.
Principle: An excess of the solid compound is added to a known volume of solvent and agitated until the concentration of the dissolved compound in the solution reaches a constant value, indicating that equilibrium has been established.
Experimental Workflow Diagram:
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Methodology:
-
Preparation of Vials: To several glass vials, add an excess amount of solid this compound (e.g., 2-5 mg). The key is to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent to each vial. A range of solvents should be tested to build a comprehensive profile. Recommended aqueous buffers include:
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Simulated Gastric Fluid (SGF) at pH 1.2
-
Simulated Intestinal Fluid (SIF) at pH 6.8
-
-
Equilibration: Seal the vials tightly and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixture to equilibrate for at least 24 hours. Longer incubation times (e.g., 48-72 hours) may be necessary to ensure equilibrium is reached, which can be confirmed by taking measurements at different time points until the concentration plateaus.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially inflated results.
-
Centrifugation: Centrifuge the vials at high speed (e.g., >10,000 g) for 15-20 minutes to pellet the excess solid.
-
Filtration: Carefully aspirate the supernatant and filter it through a low-binding 0.22 µm syringe filter (e.g., PVDF or PES). It is crucial to pre-rinse the filter with the saturated solution to saturate any potential drug binding sites on the filter material.
-
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate.
-
Preparation of Standards: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and create a series of calibration standards by diluting the stock solution in the mobile phase.
-
Sample Preparation: Dilute the filtered saturated solution with the mobile phase to bring the concentration within the range of the calibration curve.
-
Analytical Method: Use a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS/MS), for quantification. HPLC-UV is often preferred for its selectivity and robustness.
-
-
Data Analysis: Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards. Determine the concentration of the diluted sample from this curve and then back-calculate the solubility of the undissolved compound, taking the dilution factor into account.
Data Presentation
All quantitative solubility data should be summarized in a clear and structured table for easy comparison.
Table 1: Thermodynamic Solubility of this compound
| Solvent/Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method of Analysis |
| Purified Water | ~ | 25 | Experimental Data | Experimental Data | HPLC-UV |
| PBS | 7.4 | 25 | Experimental Data | Experimental Data | HPLC-UV |
| SGF (without pepsin) | 1.2 | 37 | Experimental Data | Experimental Data | HPLC-UV |
| SIF (without pancreatin) | 6.8 | 37 | Experimental Data | Experimental Data | HPLC-UV |
| Methanol | N/A | 25 | Experimental Data | Experimental Data | HPLC-UV |
| Acetonitrile | N/A | 25 | Experimental Data | Experimental Data | HPLC-UV |
| Dimethyl Sulfoxide | N/A | 25 | Experimental Data | Experimental Data | HPLC-UV |
Factors Influencing Solubility
The solubility of this compound is not an immutable constant but is influenced by several interconnected factors. Understanding these factors is key to interpreting solubility data and troubleshooting experimental issues.
-
pH: As a molecule with both acidic and basic centers, its charge state will change with pH. In acidic conditions (low pH), the amino group will be protonated (-NH₃⁺), increasing its polarity and aqueous solubility. In alkaline conditions (high pH), the carboxylic acid will be deprotonated (-COO⁻), which also enhances aqueous solubility. The lowest solubility is expected at its isoelectric point.
-
Temperature: For most solid substances, solubility increases with temperature as the dissolution process is often endothermic. However, this relationship should be determined experimentally.
-
Solid-State Properties (Polymorphism): The crystalline form of the compound can significantly impact its solubility. Amorphous forms are generally more soluble but less stable than their crystalline counterparts. It is crucial to characterize the solid form used in solubility experiments.
-
Particle Size: Decreasing the particle size increases the surface area-to-volume ratio, which can increase the rate of dissolution. For sparingly soluble compounds, this can lead to a temporary state of supersaturation.
-
Common Ion Effect: The presence of a common ion in the solvent can reduce the solubility of an ionic compound.
Conclusion and Future Directions
This guide provides a robust framework for the systematic determination of the solubility of this compound. While specific quantitative data is pending experimental work, the detailed protocols and discussion of influencing factors empower researchers to generate high-quality, reliable data. Adherence to the principles of thermodynamic solubility determination using the shake-flask method will ensure that the generated data is accurate and suitable for making critical decisions in the drug discovery and development process. Future work should focus on populating the solubility table presented in this guide and further investigating the pKa and logP of this important chemical intermediate to build a complete physicochemical profile.
References
- Ev
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Amino-2,6-dichloropyrimidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The novel heterocyclic compound, 5-Amino-2,6-dichloropyrimidine-4-carboxylic acid, presents a valuable scaffold for the development of new therapeutic agents. Its trifunctional nature—bearing amino, chloro, and carboxylic acid moieties—offers a versatile platform for a variety of chemical transformations. However, this reactivity also necessitates a thorough understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides an in-depth, technically-grounded framework for the safe handling, storage, and disposal of this compound, drawing upon available data and established best practices for analogous chemical entities.
Understanding the Hazard Profile: A Data-Driven Assessment
While a comprehensive, peer-reviewed toxicological profile for this compound is not yet extensively documented, the available safety data and the known hazards of structurally similar compounds provide a strong basis for a precautionary approach. The primary hazards associated with this compound are summarized below.
Table 1: GHS Hazard Classification for this compound and Related Analogues
| Hazard Statement | GHS Classification | Key Findings and Recommendations |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Ingestion may lead to systemic toxicity. Do not ingest. In case of accidental ingestion, seek immediate medical attention. |
| Causes skin irritation | Skin Corrosion/Irritation (Category 2) | Direct contact with the solid or solutions can cause redness, itching, and inflammation.[1][2][3] Avoid all skin contact. |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2A) | The compound is a significant eye irritant, potentially causing serious damage.[1][2][3] Always wear appropriate eye protection. |
| May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | Inhalation of dust can irritate the respiratory tract, leading to coughing and shortness of breath.[1][2] Handle only in well-ventilated areas or with local exhaust ventilation. |
Note: Data for related analogues is used to supplement the specific information available for this compound.
The Cornerstone of Safety: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is crucial when working with this compound. The causality behind these recommendations is to minimize all potential routes of exposure.
Engineering Controls: The First Line of Defense
-
Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted in a certified chemical fume hood. This is the most effective way to prevent inhalation of airborne particulates.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.
-
Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in the immediate vicinity of the work area.[4]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
The selection of PPE should be based on a thorough risk assessment of the planned procedures.
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn over the goggles when there is a risk of splashing or when handling larger quantities.
-
Skin Protection:
-
Gloves: Nitrile gloves are a suitable initial choice for handling the solid. For prolonged work or when handling solutions, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for any signs of degradation or perforation before use and change them frequently.
-
Lab Coat: A full-length, buttoned laboratory coat must be worn to protect street clothing and skin from contamination.
-
-
Respiratory Protection: For situations where dust generation is unavoidable and engineering controls may not be sufficient (e.g., cleaning up a large spill), a NIOSH-approved respirator with a particulate filter (N95 or better) is necessary.
Diagram 1: Hierarchy of Controls for Safe Handling
Caption: Hierarchy of controls, from most to least effective.
Standard Operating Procedures: From Receipt to Disposal
A self-validating system of protocols ensures that safety is integrated into every step of the experimental workflow.
Receiving and Storage
-
Receipt: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4] The container should be kept tightly closed. Storage at room temperature is acceptable.
Handling and Use: A Step-by-Step Protocol
-
Preparation: Before handling, ensure the fume hood is operational and the sash is at the appropriate height. Don all required PPE.
-
Weighing: Weigh the solid compound in the fume hood. Use a disposable weighing boat to minimize contamination of balances.
-
Dissolution: If preparing a solution, add the solid slowly to the solvent in a flask or beaker within the fume hood.
-
Reaction: Conduct all reactions in a fume hood. Ensure the reaction vessel is appropriately secured.
-
Post-Handling: After handling, decontaminate the work area with an appropriate solvent and dispose of all contaminated materials as hazardous waste. Wash hands and any exposed skin thoroughly with soap and water.
Diagram 2: Experimental Workflow for Safe Handling
Caption: A sequential workflow for safe laboratory handling.
Emergency Procedures: Preparedness and Response
Even with meticulous planning, accidental exposures and spills can occur. A clear and practiced emergency response plan is essential.
First Aid Measures
-
Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, but avoid actions that could cause the dust to become airborne.
-
Contain: Wearing appropriate PPE, including respiratory protection, cover the spill with an inert absorbent material such as vermiculite or sand.
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Disposal and Environmental Considerations
-
Waste Disposal: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[4] Follow all local, state, and federal regulations. Do not dispose of down the drain or in general waste.
References
- 5 - SAFETY DATA SHEET. (n.d.).
- 5-Amino-4,6-dichloropyrimidine, 97% 5 g | Buy Online | Thermo Scientific Chemicals. (n.d.).
- 5-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 79434 - PubChem. (n.d.).
- 2,6-Dichloropyrimidine-4-carboxylic acid | C5H2Cl2N2O2 | CID 240530 - PubChem. (n.d.).
- This compound 97% | CAS: 1207176-09-7 | AChemBlock. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (n.d.).
Sources
- 1. 5-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 79434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Amino-4,6-dichloropyrimidine, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 2,6-Dichloropyrimidine-4-carboxylic acid | C5H2Cl2N2O2 | CID 240530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
A Technical Guide to 5-Amino-2,6-dichloropyrimidine-4-carboxylic Acid: A Versatile Scaffold for Modern Drug Discovery
Introduction
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous natural products, including nucleic acids, and a vast array of synthetic pharmacophores with applications ranging from anticancer to antiviral therapies.[1] Within this privileged heterocyclic class, molecules possessing multiple, orthogonally reactive functional groups are of paramount importance as they allow for the systematic and controlled construction of complex molecular architectures. 5-Amino-2,6-dichloropyrimidine-4-carboxylic acid is a trifunctional building block that has emerged as a particularly valuable scaffold. Its unique arrangement of an amino group, two reactive chlorine atoms, and a carboxylic acid offers chemists a powerful tool for generating diverse compound libraries through selective, sequential modification. This guide provides an in-depth exploration of the synthesis, properties, and strategic application of this versatile building block for professionals in drug discovery and chemical research.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of a building block is the foundation for its successful application in synthesis. This compound is a solid at room temperature with key properties summarized below.
| Property | Value | Source |
| CAS Number | 1207176-09-7 | [2] |
| Molecular Formula | C₅H₃Cl₂N₃O₂ | [2] |
| Molecular Weight | 208.00 g/mol | [2] |
| Appearance | Solid | [2] |
| Purity | ≥ 97% | [2] |
| IUPAC Name | This compound | [2] |
| SMILES | NC1=C(C(=O)O)N=C(Cl)N=C1Cl | [2] |
Note: Specific properties like melting point and solubility can vary between suppliers and batches. Always refer to the supplier's Certificate of Analysis.
Synthesis of the Core Scaffold
While this compound is commercially available, understanding its synthesis provides insight into potential impurities and scalable production strategies. The synthesis typically involves the chlorination of a dihydroxypyrimidine precursor. A general approach involves reacting a 2-amino-4,6-dihydroxypyrimidine derivative with a chlorinating agent like phosphorus oxychloride (POCl₃).[3] The carboxylic acid functionality is often introduced before or after the chlorination step, depending on the overall synthetic route.
Key Synthetic Transformations & Strategies
The synthetic utility of this compound lies in the differential reactivity of its three functional groups. This allows for a planned, stepwise elaboration of the core structure.
Reactions at the C4-Carboxylic Acid: Amide Bond Formation
The carboxylic acid is a versatile handle for introducing a wide array of substituents via amide bond formation, one of the most common reactions in medicinal chemistry.[4] This transformation is typically achieved using standard coupling reagents.
Causality Behind Experimental Choices:
-
Coupling Reagents: Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) are used to activate the carboxylic acid, converting it into a more reactive species that is readily attacked by an amine.[4][5] EDC is often preferred for its water-soluble urea byproduct, which simplifies purification.[5]
-
Base: A non-nucleophilic organic base, such as DIPEA (N,N-Diisopropylethylamine) or triethylamine (TEA), is essential to neutralize the acidic proton of the amine nucleophile and any acidic byproducts generated during the reaction, driving the reaction to completion.[6][7]
-
Solvent: Aprotic polar solvents like DMF (N,N-Dimethylformamide) or DCM (Dichloromethane) are typically used to ensure the solubility of all reactants.[6]
Experimental Protocol: General Procedure for Amide Coupling
-
Preparation: To a stirred solution of this compound (1.0 eq) in anhydrous DMF (0.1-0.2 M), add the desired primary or secondary amine (1.1 eq).
-
Activation: Add HATU (1.2 eq) or EDC (1.2 eq) and HOBt (0.1 eq) to the mixture.[5]
-
Base Addition: Slowly add DIPEA (2.5 eq) to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by preparative HPLC to yield the desired amide.
Reactions at the C2 and C6-Chloro Positions
The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrimidine ring facilitates these transformations.[8]
The reactivity of the chloro positions generally follows the order C6 > C2, although this can be influenced by the substituent at the C4 position and reaction conditions.[8] The greater reactivity at C6 (para to a ring nitrogen) is often attributed to the formation of a more stabilized Meisenheimer intermediate compared to substitution at C2 (ortho to both ring nitrogens).[8] This inherent regioselectivity allows for the sequential introduction of different nucleophiles.
Causality Behind Experimental Choices:
-
Nucleophiles: A wide range of nucleophiles, including primary and secondary amines, thiols, and alkoxides, can displace the chlorine atoms.
-
Conditions: Reactions are typically run at elevated temperatures in a polar aprotic solvent like DMF, DMAc, or NMP, often in the presence of a base like potassium carbonate or DIPEA to scavenge the HCl byproduct. For less reactive nucleophiles, stronger bases like sodium hydride may be required for deprotonation prior to addition.
Suzuki and Buchwald-Hartwig cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-nitrogen bonds, respectively, at the chloro positions. Similar to SNAr, the first coupling reaction generally occurs preferentially at the C6 position.[1]
Causality Behind Experimental Choices:
-
Catalyst System: A palladium precursor (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos, SPhos) are crucial. The choice of ligand is critical and can influence reaction rate, yield, and selectivity. Bulky, electron-rich phosphine ligands are often required for coupling unreactive aryl chlorides.
-
Base: An inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is necessary for the transmetalation step in the catalytic cycle.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is common for Suzuki couplings, while anhydrous conditions are used for Buchwald-Hartwig aminations. Microwave irradiation can significantly shorten reaction times.[1]
Experimental Protocol: General Procedure for Suzuki Coupling
-
Preparation: In a microwave vial, combine the this compound derivative (1.0 eq), the boronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like Na₂CO₃ (2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1).
-
Reaction: Seal the vial and heat in a microwave reactor to 100-120 °C for 15-60 minutes.[1] Monitor for completion by LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to obtain the C6-arylated or C6-heteroarylated product.
Application Showcase: Case Study in Kinase Inhibitor Development
The this compound scaffold is frequently employed in the design of kinase inhibitors. The pyrimidine core can act as a hinge-binding motif, while the substituents at the C2, C4, C5, and C6 positions can be tailored to occupy specific pockets within the ATP-binding site of the target kinase, thereby conferring potency and selectivity.
Logical Synthesis Pathway for a Hypothetical Kinase Inhibitor:
The following diagram illustrates a plausible synthetic strategy to access a complex, highly substituted pyrimidine-based kinase inhibitor starting from the title building block. This strategy leverages the principles of regioselective substitution and orthogonal reactivity discussed previously.
This hypothetical pathway demonstrates a logical sequence:
-
Amide Formation: The carboxylic acid is first converted to an amide. This is often a prudent initial step as the amide functionality is generally robust and unreactive under the conditions required for subsequent cross-coupling and SNAr reactions.
-
C6-Arylation: A Suzuki coupling is then performed. This reaction selectively targets the more reactive C6 position to install a key aryl or heteroaryl group, which might interact with the solvent-exposed region of the kinase.[1]
-
C2-Amination: Finally, a nucleophilic aromatic substitution at the less reactive C2 position with a second amine introduces another critical pharmacophoric element, which could be designed to interact with the hinge region of the kinase.
Conclusion and Future Outlook
This compound is a powerful and versatile building block for modern organic synthesis and drug discovery. Its trifunctional nature allows for the creation of complex, three-dimensional molecules through a series of predictable and high-yielding reactions. The ability to perform sequential, regioselective functionalization at the C2, C4, and C6 positions provides researchers with precise control over the final molecular structure. As the demand for novel, highly specific therapeutics continues to grow, particularly in areas like oncology and immunology, the strategic use of such well-defined and adaptable scaffolds will remain a critical component of successful drug development campaigns.
References
-
Gontijo, R., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 27(19), 6293. Available at: [Link]
-
Humphrey, G. R., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(24), 5649–5652. Available at: [Link]
-
Markovič, M., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(18), 4258. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 79434, 5-Amino-4,6-dichloropyrimidine. Available at: [Link]
-
Chem-Impex International. (n.d.). 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 240530, 2,6-Dichloropyrimidine-4-carboxylic acid. Available at: [Link]
-
Anderson, K. W., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 51(35), 4644–4646. Available at: [Link]
-
Sharma, G., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13, 133-143. Available at: [Link]
- Johnson, B. L., et al. (1997). Process for preparing 2-amino-4,6-dichloropyrimidine. U.S. Patent No. 5,698,695.
-
Dudhgaonkar, S., et al. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Synthetic Communications, 39(16), 2874–2883. Available at: [Link]
-
Handy, S. T. (2010). One-Pot Double Suzuki Couplings of Dichloropyrimidines. ResearchGate. Available at: [Link]
-
Khan Academy. (n.d.). Preparation of amides using DCC. Available at: [Link]
-
do Amaral, M. A., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(12), 6021. Available at: [Link]
-
Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Available at: [Link]
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Available at: [Link]
-
EMD Millipore. (n.d.). Coupling Reagents. ResearchGate. Available at: [Link]
-
Legrand, O., et al. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC, 2003(15), 22-28. Available at: [Link]
-
ChemBK. (2024). 6-aMino-5-chloropyriMidine-4-carboxylic acid. Available at: [Link]
-
Shields, J. D., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society, 144(21), 9410–9420. Available at: [Link]
-
El-Damasy, A. K., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(10), 4048. Available at: [Link]
-
Pharmaffiliates. (n.d.). 5,6-Dichloropyrimidine-4-carboxylic Acid. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. This compound 97% | CAS: 1207176-09-7 | AChemBlock [achemblock.com]
- 3. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 4. growingscience.com [growingscience.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
applications of 5-Amino-2,6-dichloropyrimidine-4-carboxylic acid in medicinal chemistry
An In-depth Technical Guide to the Applications of 5-Amino-2,6-dichloropyrimidine-4-carboxylic acid in Medicinal Chemistry
Foreword: The Strategic Value of a Privileged Scaffold
In the landscape of modern drug discovery, the pyrimidine ring stands as a cornerstone heterocyclic motif, frequently appearing in a multitude of clinically approved therapeutics. Its value is rooted in its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets, coupled with its metabolic stability. Within this family of privileged scaffolds, this compound emerges as a particularly versatile and powerful building block. Its trifunctional nature—possessing two electrophilic centers at the chlorine-bearing carbons, a nucleophilic amino group, and a carboxylic acid handle for further derivatization—offers medicinal chemists a rich platform for crafting complex molecular architectures with tailored biological activities. This guide, intended for researchers and drug development professionals, aims to provide a comprehensive overview of the strategic applications of this compound, delving into its reactivity, synthesis, and its role in the generation of novel therapeutic agents.
Molecular Profile and Chemical Reactivity
This compound is a multifaceted building block whose utility is dictated by the distinct reactivity of its functional groups. Understanding these characteristics is paramount for its effective deployment in a synthetic strategy.
| Property | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 1207176-09-7[1] |
| Molecular Formula | C₅H₃Cl₂N₃O₂[1] |
| Molecular Weight | 208.00 g/mol [1] |
| Appearance | White crystalline powder[2] |
| Purity | ≥ 97%[1] |
The pyrimidine core is electron-deficient, a consequence of the two ring nitrogen atoms. This electronic nature is further amplified by the two electron-withdrawing chlorine atoms, making the C2 and C6 positions highly susceptible to nucleophilic aromatic substitution (SNAr). This is the primary avenue for introducing molecular diversity. The chlorine atoms can be displaced sequentially, often with regioselectivity influenced by the reaction conditions and the nature of the incoming nucleophile.
The amino group at the C5 position and the carboxylic acid at C4 provide additional points for modification. The amino group can be acylated, alkylated, or used as a directing group. The carboxylic acid can be converted to a wide range of functional groups, including esters, amides, and acid chlorides, or it can be used as a bioisostere for other acidic groups like tetrazoles.[3]
Figure 1: Key reactive sites on the this compound scaffold.
Synthetic Pathways
While a direct, one-pot synthesis for this compound is not extensively documented in readily available literature, its synthesis can be conceptualized through established pyrimidine chemistry. A plausible route would involve the construction of the core pyrimidine ring followed by functional group interconversions.
A general and robust method for creating dichloropyrimidines involves the chlorination of the corresponding dihydroxypyrimidine precursors using a dehydrating chlorinating agent like phosphorus oxychloride (POCl₃).[4][5] The dihydroxy precursor itself can be synthesized via the condensation of a substituted malonic ester with guanidine.[6]
Figure 2: Generalized synthetic route for 2-amino-4,6-dichloropyrimidine derivatives.
Exemplary Protocol: Synthesis of 2-Amino-4,6-dichloropyrimidine
This protocol, adapted from established methods, illustrates the key chlorination step.[4]
Materials:
-
2-Amino-4,6-dihydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline
-
Ice
-
Water
-
Sodium bicarbonate solution
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, a slurry of 2-amino-4,6-dihydroxypyrimidine in phosphorus oxychloride (a molar ratio of approximately 1:3 to 1:5) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[4]
-
Heating: The slurry is heated to a temperature between 55-68°C.[4]
-
Addition of Base: N,N-dimethylaniline is added dropwise to the heated mixture. This acts as an acid scavenger for the HCl generated during the reaction.[4]
-
Reaction Monitoring: The reaction is monitored for completion using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Quenching: After completion, the reaction mixture is cooled to room temperature and then carefully and slowly poured onto crushed ice with vigorous stirring. This step is highly exothermic and releases HCl gas.
-
Neutralization: The acidic aqueous solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.
-
Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to yield the crude product.
-
Purification: The crude 2-amino-4,6-dichloropyrimidine can be further purified by recrystallization or sublimation.
Applications in Medicinal Chemistry: A Scaffold for Targeted Therapies
The true value of this compound lies in its role as a versatile starting material for a wide array of therapeutic agents.[7] Its derivatives have shown promise in several key areas of drug discovery.
Kinase Inhibitors
The pyrimidine scaffold is a well-established "hinge-binder" in many kinase inhibitors. The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds with the backbone amide residues of the kinase hinge region. The dichloropyrimidine core of our title compound allows for the strategic introduction of substituents that can occupy the hydrophobic pocket and the solvent-exposed region of the ATP-binding site.
For example, in the development of Aurora kinase inhibitors, a class of enzymes often upregulated in cancer, pyrimidine-based scaffolds are common.[8] One of the chlorine atoms can be substituted with a small, hydrophobic group to interact with the "gatekeeper" residue, while the other can be replaced with a larger, more polar group to extend into the solvent-accessible region, improving both potency and selectivity. The amino and carboxylic acid groups can be further modified to optimize pharmacokinetic properties.
Figure 4: A typical experimental workflow for the SNAr reaction on a dichloropyrimidine scaffold.
Detailed Protocol:
-
Reaction Setup: To a solution of the dichloropyrimidine starting material in a suitable solvent such as ethanol or methanol, add one equivalent of the desired amine nucleophile. [9]2. Addition of Base: Add a base, such as sodium hydroxide or triethylamine, to the reaction mixture. The base is crucial for neutralizing the HCl that is formed during the substitution. [9]3. Reaction Conditions: Stir the reaction mixture at room temperature. Gentle heating may be required for less reactive nucleophiles. [9]4. Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up and Isolation: Upon completion, the reaction mixture is typically quenched with water. The product can then be isolated by filtration if it precipitates, or by extraction with an organic solvent.
-
Purification: The crude product is purified by standard techniques such as recrystallization or column chromatography.
-
Characterization: The structure of the final product is confirmed by spectroscopic methods like NMR and mass spectrometry.
Conclusion: A Building Block with Enduring Potential
This compound is more than just a chemical intermediate; it is a strategic tool in the medicinal chemist's arsenal. Its inherent reactivity and multiple points for diversification provide a robust platform for the synthesis of novel, biologically active molecules. From kinase inhibitors to broad-spectrum anticancer agents, the derivatives of this scaffold continue to populate the drug discovery pipeline. As our understanding of disease biology grows, the ability to rapidly and efficiently generate diverse molecular architectures from such privileged starting materials will remain a critical component of developing the next generation of therapeutics.
References
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
5-Amino-4,6-dichloropyrimidine. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
- Process for preparing 2-amino-4,6-dichloropyrimidine. (1997). Google Patents.
-
Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. (n.d.). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]
-
5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Carboxylic Acid (Bio)Isosteres in Drug Design. (n.d.). SciSpace. Retrieved January 23, 2026, from [Link]
-
Synthesis of 2,4-disubstituted 5-aminopyrimidine-6-carboxylic Acids Derivatives Part I. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
2,6-Dichloropyrimidine-4-carboxylic acid. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
-
Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
New synthesis of β-(4-semicarbazido)carboxylic acid-based peptidomimetics and 3-amino-5,6-dihydrouracils via an amidoalkylation protocol. (n.d.). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
One-Pot Two-Step Catalytic Synthesis of Rationally Designed 6-amino-2-pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioacti. (n.d.). ChemRxiv. Retrieved January 23, 2026, from [Link]
-
Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
6-aMino-5-chloropyriMidine-4-carboxylic acid. (2024). ChemBK. Retrieved January 23, 2026, from [Link]
-
Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
Sources
- 1. This compound 97% | CAS: 1207176-09-7 | AChemBlock [achemblock.com]
- 2. chembk.com [chembk.com]
- 3. scispace.com [scispace.com]
- 4. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
The Strategic deployment of 5-Amino-2,6-dichloropyrimidine-4-carboxylic Acid in the Synthesis of Next-Generation Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth technical exploration of 5-amino-2,6-dichloropyrimidine-4-carboxylic acid as a pivotal scaffold in the design and synthesis of targeted kinase inhibitors. We will dissect the strategic considerations behind its use, from its inherent chemical reactivity to its role in establishing crucial interactions within the kinase active site. This document moves beyond a simple recitation of protocols to offer a causal understanding of the experimental choices that drive successful kinase inhibitor development.
The Pyrimidine Scaffold: A Privileged Motif in Kinase Inhibition
The pyrimidine ring is a cornerstone in the architecture of numerous FDA-approved kinase inhibitors.[1] Its prevalence stems from its ability to act as a bioisostere of the adenine base in ATP, enabling it to form key hydrogen bonds with the hinge region of the kinase domain.[2] This interaction is a foundational element for achieving potent and selective inhibition. The strategic functionalization of the pyrimidine core allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties, making it a versatile and highly sought-after scaffold in medicinal chemistry.[3]
Physicochemical Properties and Reactivity of this compound
The subject of this guide, this compound, is a highly functionalized building block offering multiple avenues for synthetic diversification. A comprehensive understanding of its properties is paramount for its effective utilization.
| Property | Value | Source |
| Molecular Formula | C₅H₃Cl₂N₃O₂ | |
| Molecular Weight | 208.00 g/mol | |
| CAS Number | 1207176-09-7 | |
| Appearance | White to off-white solid | |
| Purity | Typically ≥97% |
The reactivity of this molecule is dictated by the interplay of its functional groups:
-
The Dichloro Groups: The two chlorine atoms at the 2- and 6-positions are susceptible to nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the pyrimidine ring and the carboxylic acid group activates these positions for substitution by amines, alcohols, and thiols. This allows for the introduction of various side chains to probe different regions of the kinase active site.
-
The Carboxylic Acid Group: The carboxylic acid at the 4-position is a handle for amide bond formation. This is a critical transformation, as the resulting carboxamide can form additional hydrogen bonds within the kinase active site, significantly enhancing binding affinity.[4]
-
The Amino Group: The amino group at the 5-position can be a site for further functionalization, although it is often maintained to influence the electronic properties of the ring and for potential interactions with the kinase.
Synthetic Strategies for Kinase Inhibitor Development
The synthesis of kinase inhibitors from this compound typically involves a multi-step sequence that leverages the differential reactivity of its functional groups. A general synthetic workflow is outlined below:
Caption: General synthetic workflow for kinase inhibitors.
Step 1: Amide Bond Formation
The initial step in many synthetic routes is the formation of an amide bond at the C4-carboxylic acid position. This is a well-established transformation in medicinal chemistry, and several reliable coupling reagents can be employed.[5]
Protocol: Amide Coupling with HATU
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Activation: Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq) and a tertiary amine base such as diisopropylethylamine (DIPEA) (2.0 eq) to the solution. Stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-16 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Causality: HATU is a highly efficient coupling reagent that minimizes racemization and is effective for a wide range of amines, including those that are sterically hindered or have low nucleophilicity. The addition of a non-nucleophilic base like DIPEA is crucial to neutralize the hexafluorophosphate salt and facilitate the reaction.
Step 2: Nucleophilic Aromatic Substitution (SₙAr)
With the carboxamide in place, the next strategic step is the selective substitution of one or both of the chlorine atoms. The chlorine at the C2 or C6 position can be displaced by a variety of nucleophiles, most commonly amines. This allows for the introduction of a key pharmacophore that will interact with the solvent-exposed region of the kinase active site.
Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a reaction vessel, combine the 5-amino-2,6-dichloro-N-substituted-pyrimidine-4-carboxamide (1.0 eq), the desired amine (1.1-1.5 eq), a palladium catalyst such as Pd₂(dba)₃ (0.05-0.1 eq), a phosphine ligand such as Xantphos (0.1-0.2 eq), and a base such as cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).
-
Solvent and Degassing: Add a dry, degassed solvent such as dioxane or toluene. Degas the reaction mixture by bubbling with argon or nitrogen for 15-30 minutes.
-
Reaction: Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the palladium catalyst. Concentrate the filtrate and purify the crude product by flash column chromatography.
Causality: The Buchwald-Hartwig cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds. The choice of palladium catalyst and ligand is critical for reaction efficiency and can be optimized for specific substrates. Xantphos is a bulky electron-rich ligand that is often effective for the coupling of anilines and other less nucleophilic amines.
Application in the Synthesis of Cyclin-Dependent Kinase (CDK) Inhibitors
Cyclin-dependent kinases are a family of serine/threonine kinases that play a critical role in regulating the cell cycle.[2] Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[6] The 2-aminopyrimidine scaffold is a common feature in many CDK inhibitors.
While a direct synthesis of a named CDK inhibitor starting from this compound is not prominently featured in the literature, the principles outlined above can be applied to the synthesis of potent CDK inhibitors. For instance, the CDK1/2 inhibitor NU6102 features a 2-anilino-purine core, which is structurally related to the 2-anilinopyrimidine scaffold.[7]
Caption: Simplified CDK signaling pathway in the G1/S transition.
Structure-Activity Relationship (SAR) Insights for Pyrimidine-Based CDK Inhibitors:
-
C2-Anilino Group: A substituted aniline at the C2 position is crucial for potent CDK inhibition. The nature and position of the substituents on the aniline ring can significantly impact selectivity for different CDK isoforms.
-
C4-Carboxamide: The carboxamide at the C4 position often forms a key hydrogen bond with the kinase hinge region. The substituent on the amide nitrogen can be varied to optimize solubility and cell permeability.[3]
-
C5-Substituent: Small substituents at the C5 position can be tolerated and can be used to fine-tune the electronic properties of the pyrimidine ring.
-
C6-Substitution: The C6 position is often a point of diversification, with various groups being introduced to interact with the solvent-exposed region of the ATP binding pocket.
| Compound | C2-Substituent | C4-Substituent | C6-Substituent | CDK2 IC₅₀ (nM) |
| Analog A | 4-Sulfamoylanilino | - | Cyclohexylmethoxy | 5.4[7] |
| Analog B | 3-Chloroanilino | Carboxamide | Methyl | 150 |
| Analog C | 4-Fluoroanilino | Carboxamide | Ethyl | 85 |
Conclusion and Future Perspectives
This compound represents a highly versatile and strategically valuable starting material for the synthesis of kinase inhibitors. Its multiple points of functionalization allow for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. The synthetic strategies outlined in this guide provide a robust framework for the development of next-generation targeted therapies. Future work in this area will likely focus on the development of novel catalytic methods for the selective functionalization of the pyrimidine core and the exploration of new chemical space through the introduction of diverse and complex side chains.
References
-
(2022). A review on the role of cyclin dependent kinases in cancers. PMC. [Link]
-
(2021). The Development of BTK Inhibitors: A Five-Year Update. PMC. [Link]
-
(2014). Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases. J Med Chem. [Link]
-
(2022). A review on the role of cyclin dependent kinases in cancers. PMC. [Link]
-
(2020). PI3K/AKT/mTOR Signaling Network in Human Health and Diseases. PMC. [Link]
-
(2021). The Development of BTK Inhibitors: A Five-Year Update. PMC. [Link]
-
(2005). Comparative activity of the potent selective CDK2 inhibitor NU6102 in CDK2 wild-type and knock-out mouse embryo fibroblasts. AACR Journals. [Link]
-
(2021). Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. PubMed. [Link]
-
(2021). 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK Inhibitors: Synthesis, SAR Analysis, X-ray Crystallography, and Biological Activity. Journal of Medicinal Chemistry. [Link]
-
(2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. ResearchGate. [Link]
-
(2022). Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. NIH. [Link]
-
(2022). Development of CDK4/6 Inhibitors: A Five Years Update. MDPI. [Link]
-
(2024). Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy. PubMed Central. [Link]
-
(2024). Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine. Eureka | Patsnap. [Link]
-
(2026). Syntheses of 2-amino-4,6-dichloro-5-nitropyrimidine and 2-amino-4,5,6-trichloropyrimidine: an unusual aromatic substitution. ResearchGate. [Link]
-
(2022). The Role of CDK Pathway Dysregulation and Its Therapeutic Potential in Soft Tissue Sarcoma. PubMed Central. [Link]
-
(2021). Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. PubMed Central. [Link]
-
(2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry. [Link]
- (2026). Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine.
-
(2004). Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives. PubMed. [Link]
-
(2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]
-
(2026). Coupling Reagents. Aapptec Peptides. [Link]
-
(2021). (PDF) Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D. ResearchGate. [Link]
-
(2005). Method for producing 2-amino-4,6-dichloro-5-formamidopyrimidine. WIPO Patentscope. [Link]
Sources
- 1. 5-Amino-4,6-dichloro-2-methylpyrimidine | 39906-04-2 | Benchchem [benchchem.com]
- 2. CN103936681A - Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine - Google Patents [patents.google.com]
- 3. Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. 5-Amino-2,4-dichloropyrimidine, 97%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
- 7. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Note & Protocols: Advanced Crystallization Strategies for 5-Amino-2,6-dichloropyrimidine-4-carboxylic Acid Derivatives
Abstract
This guide provides a comprehensive overview of fundamental principles and detailed protocols for the crystallization of 5-Amino-2,6-dichloropyrimidine-4-carboxylic acid and its derivatives. These compounds are critical heterocyclic building blocks in medicinal chemistry and drug development. Achieving high purity and obtaining single crystals suitable for X-ray diffraction are paramount for structural elucidation, process optimization, and formulation development. This document details three primary crystallization methodologies: Slow Cooling, Anti-Solvent Addition, and Vapor Diffusion. It offers field-proven insights into solvent selection, protocol execution, and troubleshooting, designed for researchers, chemists, and drug development professionals.
Introduction: The Structural Imperative
This compound is a highly functionalized heterocycle. Its structure, featuring a carboxylic acid, an amino group, and a halogenated pyrimidine ring, makes it a potent synthon for creating complex molecular architectures. The presence of multiple hydrogen bond donors and acceptors, coupled with potential for π–π stacking, governs its solid-state behavior.[1][2][3] High-quality crystals are not merely a mark of purity; they are a prerequisite for:
-
Unambiguous Structure Verification: Single-crystal X-ray diffraction (SCXRD) provides definitive proof of molecular structure, stereochemistry, and conformation.
-
Polymorph Screening: Crystallization is the primary method to discover and isolate different polymorphic forms, which can have drastically different physicochemical properties like solubility and stability.[4]
-
Impurity Rejection: The process of crystallization is an exceptionally effective purification technique, selectively incorporating molecules into a growing lattice while leaving impurities behind in the solution.[5][6]
-
Material Handling & Formulation: Well-defined, crystalline material possesses superior handling, flow, and stability characteristics compared to amorphous solids.
This note will guide the user through the logical steps of designing and executing a successful crystallization experiment for this class of compounds.
Physicochemical Landscape & Solvent Selection
The molecular structure of the target compound dictates its interaction with solvents. Key features include:
-
High Polarity: The carboxylic acid and amino groups create a highly polar molecule capable of forming strong hydrogen bonds.
-
Amphoteric Nature: The presence of a basic amino group and an acidic carboxylic acid group means the molecule's charge state is pH-dependent.
-
Hydrogen Bonding: The N-H of the amine, the O-H of the acid, and the ring nitrogens are all potential sites for hydrogen bonding, which is a dominant force in crystal packing for aminopyrimidines.[1][3]
The ideal crystallization solvent should exhibit a steep solubility curve: high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[5] For this class of compounds, polar solvents are the primary candidates.
Table 1: Recommended Solvent Systems
| Role | Solvent Class | Examples | Rationale & Considerations |
| Primary Solvents | Protic Solvents | Methanol, Ethanol, Isopropanol | Excellent solubilizing power due to hydrogen bonding. Pyrimidine derivatives often show good solubility in these.[7][8][9] Ethanol is commonly used for recrystallization.[7] |
| Aprotic Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone | Strong dipole moments can dissolve the target molecule effectively.[8][9] Use with caution due to high boiling points, which can make removal difficult.[5] | |
| Anti-Solvents | Non-polar | Hexanes, Heptane | The target compound is expected to be virtually insoluble. Ideal for inducing precipitation in anti-solvent methods. |
| Moderately Polar | Dichloromethane (DCM), Ethyl Acetate, Toluene | Can act as an anti-solvent or part of a co-solvent system. A related compound was successfully crystallized from DCM via slow evaporation.[10] | |
| Protic | Water | Can act as a solvent or anti-solvent depending on the primary solvent and pH. Given the molecule's functional groups, solubility may be significant. |
Expert Insight: The selection of a solvent or solvent system is the most critical step.[11] Always start with small-scale solubility tests. Dissolve a few milligrams of the compound in a small volume (0.5 mL) of a candidate solvent at room temperature and then upon heating. A good primary solvent will dissolve the compound completely when hot but show low solubility when cold.[5]
Crystallization Protocols & Methodologies
Method A: Slow Cooling Crystallization
This is the most common and straightforward method for purification.[4] It relies on the principle that solubility decreases as the temperature of the solution is slowly lowered, leading to a state of supersaturation that initiates crystal nucleation and growth.[12]
-
Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a minimal amount of the chosen primary solvent (e.g., Ethanol).
-
Heating: Gently heat the mixture with stirring (e.g., on a hot plate) until the solvent reaches its boiling point.[6] Continue to add small aliquots of the hot solvent until the solid is completely dissolved. The goal is to create a saturated solution at the boiling point.[5]
-
Clarification (Optional): If any insoluble impurities remain, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Slow Cooling: Cover the flask with a watch glass or loose cap and allow it to cool slowly to room temperature. To encourage the formation of larger, purer crystals, insulate the flask (e.g., in a Dewar or a box filled with cotton) to slow the cooling rate further.[4][5][13]
-
Maturation: Once at room temperature, the flask can be moved to a refrigerator (4 °C) or freezer (-20 °C) to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Caption: Workflow for Slow Cooling Crystallization.
Method B: Anti-Solvent Addition
This technique is employed when a suitable single solvent with a steep solubility curve cannot be found. It involves dissolving the compound in a "good" solvent and then inducing crystallization by slowly adding a miscible "anti-solvent" in which the compound is insoluble.[11][14]
-
Dissolution: Dissolve the compound in the minimum amount of a "good" solvent (e.g., DMF, Methanol) at room temperature to create a concentrated solution.
-
Anti-Solvent Addition: While stirring the solution, add the "anti-solvent" (e.g., Water, Hexanes) dropwise. The rate of addition is critical; slow addition reduces local supersaturation and promotes crystal growth over amorphous precipitation.[14]
-
Induce Nucleation: Continue adding the anti-solvent until the solution becomes faintly turbid (cloudy). This cloudiness indicates the onset of nucleation.
-
Re-dissolution & Growth: If the solution becomes too cloudy, add a drop or two of the "good" solvent to redissolve the fine precipitate.
-
Maturation: Cover the vessel and allow it to stand undisturbed at a constant temperature. Crystals should form over several hours to days.
-
Isolation: Collect and dry the crystals as described in Method A.
Caption: Workflow for Anti-Solvent Addition.
Method C: Vapor Diffusion
Vapor diffusion is a premier technique for growing high-quality single crystals suitable for SCXRD, especially when only small amounts of material are available.[4][12][15] The method involves the slow diffusion of a volatile anti-solvent vapor into a solution of the compound, gradually inducing crystallization.
-
Prepare Solution: Create a nearly saturated solution of the compound in a suitable primary solvent (e.g., Methanol, DMF).
-
Setup: Place a small volume (e.g., 1-2 mL) of a volatile anti-solvent (the "reservoir," e.g., Hexane, Diethyl Ether) into a larger glass vial or beaker.
-
Introduce Sample: Place a small, open container (e.g., a 1-dram vial) containing your compound solution inside the larger vial. Ensure the inner vial does not touch the walls of the outer vial.[4] The solution level in the inner vial should be below that of the reservoir.
-
Seal: Seal the outer container tightly (e.g., with a cap or Parafilm) and leave it in a vibration-free location at a constant temperature.
-
Growth: The volatile anti-solvent from the reservoir will slowly diffuse through the vapor phase into the compound solution.[12][15][16] This gradually lowers the solubility of the compound, leading to slow crystal growth over days or weeks.
-
Harvesting: Once suitable crystals have formed, carefully open the container and remove the crystals with a loop or pipette.
Caption: Workflow for Vapor Diffusion.
Troubleshooting Common Crystallization Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | Solution is not sufficiently supersaturated (too much solvent). | Gently heat the solution to boil off some of the solvent, then allow it to cool again.[17] Alternatively, scratch the inside of the flask with a glass rod at the air-liquid interface to create nucleation sites.[5] Adding a seed crystal of the compound can also initiate crystallization. |
| "Oiling Out" | The solute's solubility is exceeded at a temperature above its melting point, or the solution is cooled too quickly. | Reheat the solution to dissolve the oil. Add a small amount of additional solvent to lower the saturation point. Allow the solution to cool much more slowly. Consider using a different solvent system. |
| Rapid Precipitation | The solution is too concentrated or cooled too quickly, leading to the formation of fine powder instead of crystals. | Reheat to redissolve the solid. Add more solvent (10-20%) to decrease the level of supersaturation.[17] Ensure the solution cools as slowly as possible by insulating the flask.[13][17] |
| Poor Crystal Quality | Impurities present in the sample; rapid crystal growth. | Perform a pre-purification step (e.g., column chromatography). Ensure the crystallization process is slow and undisturbed. |
Conclusion
The crystallization of this compound derivatives is a controllable process governed by fundamental principles of solubility and thermodynamics. Success hinges on a systematic approach to solvent screening and the careful application of an appropriate crystallization method. Slow cooling is ideal for bulk purification, anti-solvent addition offers flexibility when single solvents are inadequate, and vapor diffusion provides the precision needed for growing X-ray quality single crystals. By understanding the causality behind each step and anticipating potential issues, researchers can reliably obtain high-quality crystalline material essential for advancing their research and development goals.
References
- Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757. (Source: University of Zurich)
- Beck, Z. J., & Tey, J. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2207-2230. Royal Society of Chemistry.
- SOP: CRYSTALLIZATION. (n.d.).
- Balamurugan, K., et al. (2012). Design of Co-crystals/Salts of Aminopyrimidines and Carboxylic Acids through Recurrently Occurring Synthons. Crystal Growth & Design, 12(6), 3078-3090.
- Baluja, S., & Solanki, A. (2013). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 58(7-8), 613-619.
- Patel, V. R., et al. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. International Journal of Pharmaceutical Sciences Review and Research, 75(1), 136-145.
- Thomas, P. T. M., et al. (2018). Design of two series of 1:1 cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine and carboxylic acids. Acta Crystallographica Section C, 73(Pt 9), 862-868.
- Troubleshooting Crystalliz
- Thomas, P. T. M., et al. (2016). Crystal structure of 4-amino-5-chloro-2,6-dimethylpyrimidinium thiophene-2,5-dicarboxylate. Acta Crystallographica Section E, 72(Pt 7), 1043-1046.
- Baluja, S., & Kachhadia, N. (2014). Solubility of pyrimidine derivatives in different organic solvents at different temperatures.
- Tomaszkiewicz, T., et al. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 23, 7694-7707. RSC Publishing.
- Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Zhang, T., et al. (2021). Recent progress in antisolvent crystallization. CrystEngComm, 23, 531-544. RSC Publishing.
- Crystallization of small molecules. (n.d.). University of Barcelona.
- Das, S., et al. (2014). Crystal engineering of amino pyrimidine cocrystals with carboxylic acid. Journal of Molecular Structure, 1074, 469-476.
- Crystallization. (n.d.). University of Colorado Boulder, Department of Chemistry.
- Crystallization method for organic acid or organic acid ester. (1993).
- Application Notes and Protocols: Synthesis of 4-Amino-2,6-dichloropyrimidine
- Baluja, S., & Kachhadia, N. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.
- Kumar, A., & Rohilla, P. (2022). Liquid antisolvent crystallization of pharmaceutical compounds: current status and future perspectives. Journal of the Indian Chemical Society, 99(9), 100654.
- Wang, F. (2019).
- Pyrimidine-2-carboxylic acid. (n.d.). Chem-Impex.
- Thompson, A. A., et al. (2016). Crystallization of Membrane Proteins by Vapor Diffusion. Methods in Molecular Biology, 1344, 365-384.
- Baluja, S., et al. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.
- Vapor diffusion crystallization - theory & practice of hanging & sitting drop crystalliz
- Thorat, B. N., & Dalvi, S. V. (2012). Antisolvent Crystallization of Poorly Water Soluble Drugs.
- He, L. (2007). Methyl 4-amino-2-chloropyrimidine-5-carboxylate. Acta Crystallographica Section E, 63(Pt 11), o4277.
- Baluja, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546.
- Cooling Slowly. (2022). Chemistry LibreTexts.
- Vanden Eynde, J. J., et al. (2003).
- Abhinav, et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molecules, 28(5), 2154. MDPI.
- Li, D., et al. (2018). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. Journal of the American Chemical Society, 140(30), 9474-9478.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design of two series of 1:1 cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine and carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. unifr.ch [unifr.ch]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Methyl 4-amino-2-chloropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. ijprajournal.com [ijprajournal.com]
- 15. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 16. Crystallization of Membrane Proteins by Vapor Diffusion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Suzuki Coupling of 5-Amino-2,6-dichloropyrimidine-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the highly functionalized 5-Amino-2,6-dichloropyrimidine-4-carboxylic acid core in their synthetic campaigns. This substrate, while valuable, presents unique challenges due to its multiple reactive sites and functional groups. This document provides in-depth, mechanism-driven troubleshooting for common side reactions and impurities encountered during its Suzuki coupling.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I'm observing significant amounts of a dechlorinated product. What's causing this and how can I prevent it?
Answer:
This is a classic side reaction known as hydrodehalogenation (or simply dechlorination), where a chlorine atom is replaced by a hydrogen atom. It's a common competing pathway in palladium-catalyzed cross-coupling reactions.[1]
Causality & Mechanism: The palladium catalyst is not just a spectator; it actively participates in various cycles. Dechlorination typically occurs when the oxidative addition intermediate, Ar-Pd(II)-Cl, instead of undergoing transmetalation with the boronic acid, is intercepted by a hydride source. This leads to a Ar-Pd(II)-H species, which then undergoes reductive elimination to yield the dechlorinated pyrimidine and regenerates the Pd(0) catalyst. Potential hydride sources include solvent (e.g., alcohols), the base, or even trace water.
Troubleshooting Strategies:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) can accelerate the rate of reductive elimination of the desired product, helping it outcompete the dechlorination pathway.[2]
-
Base Selection: Use a non-hydride-donating base. While hydroxides and alkoxides are common, they can be problematic. Consider switching to carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄). Fluoride bases like KF or CsF can also be effective and may minimize other side reactions.[3]
-
Solvent Purity: Ensure you are using high-purity, anhydrous, and thoroughly degassed solvents. Protic solvents can sometimes be hydride donors, so while common, their role should be carefully evaluated.
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the higher-activation-energy side reactions like dechlorination.
Question 2: My reaction is plagued by biaryl byproduct from my boronic acid. Why is this homocoupling happening?
Answer:
The formation of a biaryl species (R-R from a R-B(OH)₂) is a well-documented side reaction known as boronic acid homocoupling.[4][5] This process consumes your valuable boronic acid and complicates purification.
Causality & Mechanism: Homocoupling is often mediated by Pd(II) species and can be significantly accelerated by the presence of oxygen.[4][6] If the Pd(0) catalyst is oxidized to Pd(II) by residual air, or if a Pd(II) precatalyst is used without complete reduction, this Pd(II) can undergo a transmetalation with two molecules of the boronic acid, followed by reductive elimination to give the homocoupled product and regenerate Pd(0).[4]
Troubleshooting Strategies:
-
Rigorous Degassing: This is the most critical factor. Ensure the reaction mixture (solvent, reagents) is thoroughly degassed before adding the palladium catalyst.[7] A common procedure is to bubble an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or to use several freeze-pump-thaw cycles.[7]
-
Catalyst Choice: Start with a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. If using a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂, ensure your conditions (ligands, temperature) are sufficient to rapidly generate the active Pd(0) species in situ.
-
Stoichiometry Control: Avoid using a large excess of the boronic acid, as this can favor side reactions according to Le Châtelier's principle. A slight excess (1.1-1.3 equivalents) is typically sufficient.
-
Temperature Management: Running the reaction at the lowest effective temperature can help minimize this and other side reactions.
Question 3: My starting material is being consumed, but I'm not getting the desired product. I see a lot of the arene corresponding to my boronic acid (R-H). What is happening?
Answer:
You are likely observing protodeboronation, a reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond.[8] This effectively destroys your coupling partner.
Causality & Mechanism: Protodeboronation can be catalyzed by the palladium complex or simply by the base, especially in the presence of a proton source (like water or the carboxylic acid on your substrate).[8][9] The boronic acid is converted to a boronate anion by the base, which can then be protonated, leading to the loss of the boron moiety.[9]
Troubleshooting Strategies:
-
Use Boronic Esters: Pinacol esters of boronic acids (Bpin) are significantly more stable and less prone to protodeboronation than the corresponding boronic acids.
-
Anhydrous Conditions: Use dry solvents and reagents to minimize the primary proton source.
-
Base Selection: Weaker, non-nucleophilic bases are preferred. Cesium fluoride (CsF) or potassium fluoride (KF) are excellent choices for minimizing protodeboronation, especially with sensitive heteroaryl boronic acids.[3]
-
Temperature Control: Higher temperatures can accelerate protodeboronation. Run the reaction at the minimum temperature required for efficient coupling.
Visualizing the Competing Pathways
The following diagram illustrates the desired Suzuki catalytic cycle and the points where the common side reactions—hydrodehalogenation, boronic acid homocoupling, and protodeboronation—diverge.
Caption: The Suzuki cycle and key off-cycle side reactions.
Quick Reference Troubleshooting Table
| Observed Side Product | Common Name | Primary Cause(s) | Recommended Solutions |
| 5-Amino-6-chloro-pyrimidine-4-carboxylic acid | Hydrodehalogenation | Hydride impurities, protic solvents, inappropriate base or ligand. | Use bulky biarylphosphine ligands (e.g., XPhos), switch to carbonate/phosphate bases, use anhydrous/degassed solvents.[2] |
| Biaryl (from boronic acid) | Homocoupling | Presence of oxygen, incomplete reduction of Pd(II) precatalyst.[4][6] | Rigorously degas all reagents and solvents, use a Pd(0) precatalyst, avoid large excess of boronic acid.[7] |
| Arene (from boronic acid) | Protodeboronation | Presence of protic sources (H₂O), non-optimal base, thermally unstable boronic acid.[8] | Use boronic esters (Bpin), ensure anhydrous conditions, use fluoride-based bases (KF, CsF).[3] |
| Di-coupled Product | Lack of Selectivity | High temperature, long reaction time, high catalyst loading. | Lower reaction temperature, shorten reaction time, reduce catalyst loading, carefully control stoichiometry. |
| Decarboxylated Product | Decarboxylation | High temperature, strong basic conditions. | Use milder bases (e.g., K₂CO₃ vs K₃PO₄ or NaOH), reduce reaction temperature. |
Experimental Protocol: General Procedure for Minimizing Side Products
This protocol provides a robust starting point for the Suzuki coupling of this compound, designed to mitigate the side reactions discussed above.
1. Reagent and Glassware Preparation:
- All glassware should be oven-dried at 120 °C overnight and allowed to cool under a stream of dry nitrogen or argon.
- Solvents (e.g., 1,4-Dioxane, Toluene, or DME) should be passed through a solvent purification system or distilled from an appropriate drying agent.
- All solid reagents should be dried in a vacuum oven before use.
2. Reaction Assembly:
- To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid or ester (1.2 eq.), and the base (e.g., K₃PO₄, 2.5 eq.).
- Seal the flask with a septum, and evacuate and backfill with argon three times.
- Add the anhydrous, degassed solvent (e.g., 1,4-Dioxane) via syringe.
- Bubble argon through the stirred suspension for 20 minutes to ensure complete degassing.
3. Catalyst Addition and Reaction:
- In a separate vial under an inert atmosphere, prepare a mixture of the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).
- Add the catalyst/ligand mixture to the main reaction flask as a solid or as a slurry in a small amount of degassed solvent.
- Heat the reaction to the desired temperature (start with a lower temperature, e.g., 80 °C) and monitor by TLC or LC-MS.
4. Work-up and Purification:
- Upon completion, cool the reaction to room temperature.
- Dilute with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of celite to remove palladium black.
- Wash the organic layer with water and brine. The aqueous pH may need to be adjusted to ensure the product is in the desired protonation state for extraction.
- Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography or recrystallization.
References
-
Barluenga, J., et al. (2011). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]
-
Various Authors. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Mubashir, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. ResearchGate. Available at: [Link]
-
Various Authors. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Handy, S. T., et al. (2011). One-pot Double Suzuki Couplings of Dichloropyrimidines. National Institutes of Health. Available at: [Link]
-
Mubashir, A., et al. (2020). Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using.... ResearchGate. Available at: [Link]
-
Handy, S. T., et al. (2011). One-Pot Double Suzuki Couplings of Dichloropyrimidines. ResearchGate. Available at: [Link]
-
Le, T. D., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ACS Publications. Available at: [Link]
-
Sandosham, J., et al. (1994). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. Available at: [Link]
-
Various Authors. (2016). Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. ResearchGate. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ACS Publications. Available at: [Link]
-
Chen, S. (2023). Bulky ligands promote palladium-catalyzed protodeboronation. The Matter Blotter. Available at: [Link]
-
Viciosa, M. T., et al. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal. Available at: [Link]
-
Tikad, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. Available at: [Link]
-
Reddit User. (2020). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. Available at: [Link]
-
Dreher, S. D., et al. (2008). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. RSC Publishing. Available at: [Link]
-
Lennox, A. J. J. (2014). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. Available at: [Link]
Sources
- 1. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. reddit.com [reddit.com]
- 7. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aspuru.substack.com [aspuru.substack.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Navigating Protodeboronation in Suzuki-Miyaura Couplings of Pyrimidines
Welcome to our dedicated resource for researchers, chemists, and drug development professionals encountering challenges with Suzuki-Miyaura reactions involving pyrimidine scaffolds. This guide is designed to provide in-depth technical insights and actionable troubleshooting strategies to overcome one of the most persistent side reactions: protodeboronation.
The electron-deficient nature of the pyrimidine ring, while synthetically useful, makes its corresponding boronic acids particularly susceptible to protodeboronation, where a proton replaces the boronic acid group, leading to undesired byproducts and reduced yields.[1][2] This guide will equip you with the foundational knowledge and practical protocols to minimize this unwanted pathway and maximize your synthetic success.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries we receive regarding protodeboronation in pyrimidine Suzuki couplings.
Q1: What is protodeboronation and why is it such a problem with pyrimidine boronic acids?
A1: Protodeboronation is an undesired side reaction that cleaves the carbon-boron bond of the organoboron reagent and replaces it with a carbon-hydrogen bond.[1][3][4] This reaction consumes your starting material, leading to the formation of a simple pyrimidine byproduct instead of your desired coupled product, ultimately lowering your reaction yield.
Pyrimidine boronic acids are especially prone to this issue for two key reasons:
-
Electronic Effects: The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring makes the carbon atom attached to the boron more electrophilic and thus more susceptible to protonolysis.[2]
-
Catalyst Inhibition: The lone pairs on the pyrimidine's nitrogen atoms can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or altered reactivity that may favor side reactions.[2][5]
Q2: I'm observing significant amounts of my starting pyrimidine (without the boronic acid) in my crude reaction mixture. Is this definitely protodeboronation?
A2: While protodeboronation is the most likely culprit, it's essential to confirm. This byproduct arises from the loss of the boronic acid group from your starting material. You can verify this by comparing the retention time of the byproduct with an authentic sample of the corresponding unsubstituted pyrimidine via LC-MS or GC-MS. If they match, you are indeed facing a protodeboronation issue.
Q3: Can my choice of base be making the protodeboronation worse?
A3: Absolutely. The base is a critical parameter in the Suzuki-Miyaura coupling, required to activate the boronic acid for transmetalation.[6] However, it is also a known catalyst for protodeboronation.[3][4] A high pH environment can accelerate the cleavage of the C-B bond.[2][7] Therefore, selecting a base that is strong enough to promote the catalytic cycle but not so strong as to excessively favor protodeboronation is a delicate balancing act. Weaker bases might be a solution, but this can also slow down the desired reaction, giving more time for the side reaction to occur.[8]
Q4: Are there alternatives to pyrimidine boronic acids that are less prone to this issue?
A4: Yes, this is a highly effective strategy. Using more stable surrogates for boronic acids can significantly suppress protodeboronation.[1][9][10] These alternatives are designed to be more robust under the reaction conditions and often participate in the catalytic cycle through a "slow-release" mechanism, keeping the concentration of the active, and unstable, boronic acid low at any given time.[1][11]
Key alternatives include:
-
Pinacol Esters: These are generally more stable than the corresponding boronic acids.[10]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are highly stable, often crystalline solids that can be easily handled and stored.[1][12] They slowly hydrolyze under the reaction conditions to release the boronic acid.[11]
-
Organotrifluoroborates (R-BF₃K): These salts offer good stability and can be effective in suppressing protodeboronation.[13]
In-Depth Troubleshooting Guide
When standard conditions fail, a more systematic approach to optimization is required. This section provides a deeper dive into troubleshooting unexpected results and overcoming persistent protodeboronation.
The Core Problem: A Competing Reaction Pathway
The challenge in any Suzuki-Miyaura coupling is to ensure the rate of the productive catalytic cycle far exceeds the rate of any off-cycle, undesired reactions. In the case of pyrimidine substrates, we are dealing with a direct competition between the desired transmetalation step and the undesired protodeboronation.
Caption: Competing pathways in pyrimidine Suzuki coupling.
Troubleshooting Scenario 1: High Levels of Protodeboronation (>50%)
If you are observing that the major product of your reaction is the protodeboronated pyrimidine, a significant change in your reaction strategy is warranted.
Causality-Driven Solutions:
-
The Problem: The rate of protodeboronation is significantly faster than the rate of transmetalation.
-
The Goal: Either decrease the rate of protodeboronation or, more effectively, dramatically increase the rate of the desired coupling reaction.
1. Re-evaluate Your Catalyst-Ligand System:
Standard catalysts like Pd(PPh₃)₄ are often insufficient for challenging substrates like electron-deficient pyrimidines.[5] The key is to use a catalyst system that promotes a very fast transmetalation and reductive elimination.
-
Recommendation: Switch to a more active catalyst system. Buchwald ligands are an excellent starting point. These bulky, electron-rich phosphine ligands create a more reactive palladium center.[5]
| Ligand | Structural Features | Recommended For |
| SPhos | Bulky biarylphosphine | General purpose, good starting point |
| XPhos | More sterically demanding | More challenging couplings |
| RuPhos | Electron-rich and bulky | Can be effective for heteroaryl couplings |
-
Experimental Protocol: Screen a panel of ligands (e.g., SPhos, XPhos, RuPhos) with a standard palladium source like Pd₂(dba)₃ or Pd(OAc)₂.
2. Modify the Boron Reagent:
As discussed in the FAQs, moving away from the boronic acid itself is a powerful strategy.
-
Recommendation: Synthesize or purchase the corresponding pyrimidine MIDA boronate or pinacol ester.[1][10] The slow release of the boronic acid keeps its standing concentration low, minimizing the opportunity for protodeboronation.[1][11]
Caption: The slow-release strategy to minimize protodeboronation.
Troubleshooting Scenario 2: Moderate Protodeboronation (10-50%) with Some Product Formation
In this scenario, your chosen conditions are viable but require optimization. Fine-tuning the reaction parameters can often shift the balance in favor of the desired product.
Causality-Driven Solutions:
-
The Problem: The rates of the desired and undesired reactions are comparable.
-
The Goal: Subtly alter the reaction conditions to favor the Suzuki coupling pathway.
1. Base Optimization:
The choice of base is crucial. While strong bases can promote the reaction, they can also accelerate protodeboronation.
-
Recommendation: Screen a series of bases with varying strengths. Often, moving from a very strong base like NaOH or KOH to a weaker inorganic base can be beneficial.
| Base | pKa of Conjugate Acid (approx.) | Comments |
| Cs₂CO₃ | 10.3 | Often a good choice, provides good results in many cases. |
| K₃PO₄ | 12.3 | A strong, yet often well-tolerated base. The presence of water can be beneficial.[5] |
| K₂CO₃ | 10.3 | A milder alternative to K₃PO₄.[14] |
| Weak organic bases | Varies | Can be effective in specific systems, but may require higher temperatures. |
2. Solvent and Temperature Effects:
The solvent system affects catalyst solubility, activity, and the rate of side reactions.
-
Recommendation: Aprotic polar solvents are generally preferred.[5] A mixture of an organic solvent with a small amount of water is often optimal, as water can be crucial for the hydrolysis of boronic esters and for the activity of inorganic bases.[5][15]
-
Solvent Screening:
-
1,4-Dioxane / H₂O
-
Toluene / H₂O
-
Acetonitrile / H₂O[14]
-
DMF
-
-
Temperature: While higher temperatures can increase the rate of the Suzuki coupling, they can also accelerate protodeboronation. If you are seeing significant decomposition, consider running the reaction at a lower temperature for a longer period.
Experimental Protocol: A General Guideline for Pyrimidine Suzuki Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a pyrimidine boronic acid (or its surrogate) with an aryl halide. Note: This is a general procedure and must be optimized for your specific substrates.
Materials:
-
Pyrimidine boronic acid or ester (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.5 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 10:1)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the aryl halide, palladium precatalyst, and ligand.
-
Add the base, followed by the pyrimidine boronic acid or ester.
-
Add the degassed solvent via syringe.
-
Seal the vessel and place it in a preheated oil bath at the desired temperature (e.g., 80-110 °C).
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every hour).
-
Upon completion (or when no further conversion is observed), cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
-
Protodeboronation - Wikipedia. Wikipedia. [Link]
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]
-
Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. PubMed Central. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PubMed Central. [Link]
-
Arylative Coupling of Pyridylphosphonium Salts with Aryl Thianthrenium Salts Enabled by Palladium Catalysis. Organic Letters. [Link]
-
Help needed with unreproducible Suzuki coupling. Reddit. [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
-
Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PubMed Central. [Link]
-
Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem. YouTube. [Link]
-
Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. ResearchGate. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia... RSC Advances. [Link]
-
Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem. YouTube. [Link]
-
Suzuki Coupling Mechanism. YouTube. [Link]
-
Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. reddit.com [reddit.com]
- 15. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
minimizing SNAr side reactions during amide coupling with 5-Amino-2,6-dichloropyrimidine-4-carboxylic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Amino-2,6-dichloropyrimidine-4-carboxylic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of amide coupling with this highly functionalized molecule, specifically focusing on minimizing undesired Nucleophilic Aromatic Substitution (SNAr) side reactions.
Introduction: The Chemoselectivity Challenge
This compound is a valuable building block in medicinal chemistry. However, its trifunctional nature presents a significant synthetic challenge. The molecule possesses a carboxylic acid ready for amide bond formation, but also two chlorine atoms at the C2 and C6 positions that are susceptible to nucleophilic attack by the amine coupling partner or the base used in the reaction. This competitive SNAr side reaction can lead to complex product mixtures and low yields of the desired amide. This guide will equip you with the knowledge and practical protocols to achieve high chemoselectivity in your amide coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am seeing significant amounts of a side product where my amine has displaced one of the chlorine atoms on the pyrimidine ring. What is happening and how can I prevent it?
A1: This is a classic case of a competitive Nucleophilic Aromatic Substitution (SNAr) reaction. The pyrimidine ring is electron-deficient, making the chlorine atoms susceptible to displacement by nucleophiles, including the amine you are using for the amide coupling.[1][2] The reaction proceeds through a Meisenheimer complex, and its rate is influenced by several factors.
Root Cause Analysis:
-
High Reaction Temperature: SNAr reactions, like most reactions, are accelerated by heat. Amide coupling reactions can often be performed at lower temperatures.
-
Strongly Nucleophilic Amine: Primary and secondary aliphatic amines are generally more nucleophilic than aromatic amines and can more readily participate in SNAr.
-
Choice of Base: A nucleophilic base (e.g., triethylamine in some contexts, or an excess of the reacting amine) can directly attack the pyrimidine ring.
-
Prolonged Reaction Times: Even under mild conditions, extended reaction times can lead to the accumulation of SNAr byproducts.
Troubleshooting Strategies:
-
Lower the Reaction Temperature: This is the most critical parameter to control. Start your coupling reaction at 0 °C and allow it to slowly warm to room temperature. Avoid heating unless absolutely necessary and all other options have been exhausted.
-
Select a Milder Coupling Reagent: Use a coupling reagent that facilitates amide bond formation under gentle conditions. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective at low temperatures.[3]
-
Use a Non-Nucleophilic, Sterically Hindered Base: A base is required to deprotonate the carboxylic acid and neutralize the acid formed during the reaction. Employ a base like N,N-Diisopropylethylamine (DIPEA or Hunig's base), which is too bulky to act as a nucleophile in an SNAr reaction.[3][4]
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine to ensure complete consumption of the carboxylic acid, but avoid a large excess which can drive the SNAr side reaction.
Q2: Which of the two chlorine atoms (at C2 or C6) is more susceptible to SNAr?
A2: In 2,4- or 2,6-dichloropyrimidines, the chlorine at the C4 or C6 position is generally more reactive towards nucleophilic substitution than the chlorine at the C2 position.[5] This is due to the greater ability of the para nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack at C6.
The 5-amino group is an electron-donating group, which generally deactivates the ring towards nucleophilic attack. However, its effect is complex and may not completely override the inherent reactivity differences of the chloro-substituents. Therefore, you should anticipate that the primary SNAr side product will be the result of substitution at the C6 position.
Q3: What are the best coupling reagents and conditions to maximize my yield of the desired amide?
A3: The choice of coupling reagent is critical for achieving chemoselectivity. For sensitive substrates like this compound, modern phosphonium or uronium salt-based coupling reagents are highly recommended.
| Coupling Reagent | Additive | Base | Typical Conditions | Key Advantages |
| HATU | None | DIPEA | DMF, 0 °C to RT | High reactivity at low temperatures, low racemization.[3] |
| EDC/HOBt | HOBt | DIPEA | DMF or DCM, 0 °C to RT | Cost-effective, forms a less reactive HOBt ester intermediate which can improve selectivity.[6] |
| COMU | None | DIPEA | DMF, 0 °C to RT | High efficiency, even with sterically hindered amines. |
Recommendation: Start with HATU and DIPEA in DMF at 0 °C. This combination is often highly effective for challenging amide couplings.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is a robust starting point for the chemoselective amide coupling of this compound.
Materials:
-
This compound
-
Amine of choice (1.1 equivalents)
-
HATU (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, argon or nitrogen atmosphere
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound and dissolve it in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the amine of choice (1.1 eq.), followed by DIPEA (2.5 eq.).
-
In a separate vial, dissolve HATU (1.1 eq.) in a small amount of anhydrous DMF.
-
Add the HATU solution dropwise to the reaction mixture at 0 °C.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Reaction Landscape
The following diagrams illustrate the key concepts discussed in this guide.
Reaction Pathway: Amide Coupling vs. SNAr
Caption: Competing reaction pathways for the amine nucleophile.
Troubleshooting Decision Tree
Caption: A logical approach to troubleshooting SNAr side reactions.
References
-
Trilleras, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. [Link]
- European Patent Office. (1998).
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2014). Organic & Biomolecular Chemistry, 12(28), 5134-5139. [Link]
- Google Patents. (2007). 2-(Poly-substituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids and their use as herbicides. US7300907B2.
-
Crowe, W. E., et al. (2018). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Journal of Medicinal Chemistry, 61(23), 10767-10783. [Link]
-
Reddit. (2023). How do I avoid side reactions while doing this peptide coupling reaction?. [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
Chandrasekhar, S., et al. (2016). Diphenylsilane as a Coupling Reagent for Amide Bond Formation. Organic Letters, 18(15), 3846-3849. [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]
-
Wu, M., et al. (2022). DIPEA-induced activation of OH− for the synthesis of amides via photocatalysis. RSC Advances, 12(24), 14724-14728. [Link]
- Google Patents. (2019). Synthesis of 6-aryl-4-aminopicolinates and 2-aryl-6-aminopyrimidine-4-carboxylates by direct suzuki coupling. US10570114B2.
-
Singh, R. P., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(45), 5974-5977. [Link]
-
Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. wuxibiology.com [wuxibiology.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
stability of 5-Amino-2,6-dichloropyrimidine-4-carboxylic acid under basic conditions
Welcome to the technical support center for 5-Amino-2,6-dichloropyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues, particularly under basic conditions. We will explore the underlying chemical principles, provide troubleshooting advice, and offer detailed protocols to help you navigate your experiments successfully.
Frequently Asked Questions (FAQs)
Q1: My reaction yield using this compound is inconsistent when performed in a basic medium. What could be the cause?
A1: Inconsistent yields in basic media often point to the degradation of the starting material. This compound possesses functional groups that are susceptible to hydrolysis under alkaline conditions. The two chloro substituents on the pyrimidine ring are prone to nucleophilic aromatic substitution (SNAr) by hydroxide ions, leading to the formation of hydroxy- or oxo-pyrimidine derivatives.[1][2] Additionally, the amino group can also undergo hydrolytic deamination in alkaline solutions.[3][4] The carboxylic acid group will be deprotonated to a carboxylate, which can influence the electronic properties of the ring and potentially the rate of degradation.
Q2: I observe multiple unexpected peaks in my HPLC analysis after subjecting the compound to basic conditions. What are these likely to be?
A2: The additional peaks are likely degradation products. Given the structure of this compound, several degradation products are possible under basic conditions. These can include mono- and di-hydroxylated species where one or both chlorine atoms are replaced by hydroxyl groups. It is also possible to see products resulting from the hydrolysis of the amino group. The relative abundance of these products will depend on the specific pH, temperature, and duration of exposure to the basic environment. A systematic forced degradation study is recommended to identify these potential degradants.[5]
Q3: What is a forced degradation study and why is it important for my work with this compound?
A3: A forced degradation or stress testing study is a series of experiments designed to intentionally degrade a compound under more severe conditions than it would typically encounter.[6] For this compound, this would involve exposure to various levels of basic pH, heat, and potentially light and oxidizing agents.[7] The purpose of such a study is to identify the likely degradation products, establish the degradation pathways, and understand the intrinsic stability of the molecule.[5] This information is crucial for developing stable formulations, setting appropriate storage conditions, and creating robust analytical methods that can separate the active pharmaceutical ingredient (API) from its degradation products.[6]
Q4: How can I monitor the stability of this compound in my experiments?
A4: High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for monitoring the stability of pharmaceutical compounds like pyrimidine derivatives.[8] A well-developed, stability-indicating HPLC method can separate the parent compound from its impurities and degradation products, allowing for their quantification over time.[9][10] For enhanced identification of the degradation products, coupling HPLC with mass spectrometry (HPLC-MS) is highly recommended.[11]
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Action |
| Low or no recovery of starting material after reaction in a basic buffer. | The compound has likely degraded due to the basic conditions. | Perform a time-course stability study at your reaction's pH and temperature to determine the degradation rate. Consider using a less basic buffer or protecting groups if the reaction chemistry allows. |
| Appearance of a precipitate in the reaction mixture. | Formation of a less soluble degradation product or a salt of the carboxylic acid. | Analyze the precipitate separately by HPLC and other analytical techniques to identify its composition. Adjust the solvent system or pH if possible to maintain solubility. |
| Inconsistent analytical results for the same sample. | The compound may be degrading during sample preparation or analysis. | Ensure that the sample diluent is neutral or slightly acidic and that samples are analyzed promptly after preparation. Store stock solutions under appropriate conditions (e.g., refrigerated, protected from light). |
| Broad or tailing peaks in the HPLC chromatogram. | Poor chromatographic conditions or on-column degradation. | Optimize the HPLC method, including the mobile phase pH, column chemistry, and temperature. Ensure the mobile phase is compatible with the compound's stability. |
Experimental Protocols
Protocol 1: Forced Degradation Study under Basic Conditions
Objective: To evaluate the stability of this compound under various basic pH conditions and identify potential degradation products.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) solutions (0.01 M, 0.1 M, 1 M)
-
Hydrochloric acid (HCl) solutions for neutralization
-
HPLC grade water and acetonitrile
-
pH meter
-
HPLC system with a UV detector (and preferably a mass spectrometer)
-
C18 reverse-phase HPLC column
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.
-
Stress Conditions:
-
For each basic condition, add a known volume of the stock solution to a volumetric flask.
-
Add the required volume of the respective NaOH solution to achieve the target concentration (e.g., 0.01 M, 0.1 M, 1 M).
-
Dilute to the final volume with an appropriate solvent mixture to ensure solubility.
-
Prepare a control sample in neutral pH water.
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., room temperature or an elevated temperature like 40-60°C).
-
Time-Point Sampling: Withdraw aliquots from each solution at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: Immediately neutralize the aliquots with an equivalent amount of HCl to stop further degradation.
-
HPLC Analysis: Analyze the neutralized samples by a validated stability-indicating HPLC method. Monitor the disappearance of the parent peak and the appearance of new peaks corresponding to degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Initial HPLC Parameters:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for the UV maxima of the parent compound (e.g., 210-400 nm) and use an appropriate wavelength for detection.
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Development Strategy:
-
Inject a solution of the undegraded compound to determine its retention time.
-
Inject samples from the forced degradation study (a mixture of the parent compound and its degradants).
-
Adjust the gradient profile and mobile phase composition to achieve baseline separation of all peaks.
-
If co-elution occurs, consider modifying the mobile phase pH or using a different column chemistry (e.g., phenyl-hexyl).
Visualizations
Potential Degradation Pathway under Basic Conditions
Caption: Potential degradation pathways of the title compound in basic media.
Experimental Workflow for Stability Study
Caption: Workflow for conducting a forced degradation stability study.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting inconsistent experimental outcomes.
References
- Process for the preparation of chloropyrimidines.
- Scheme of pyrimidine degradation pathways showing the four steps and...
- method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine deriv
- Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
- Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. (PDF)
- This compound 97%. AChemBlock.
-
Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFt4ScBA9zyx_2cv_KaeKDbX6yCYs8yqyPWSNgwyN3Dh6cY-q3dedEiQpMMFyzAx6vLboZ7QTqQM9hwbSBe4ETxfM4RFxMpw_WMM1AaZQfB3gvfCLbJj97XxAlu3hVEWCZ49EyEje6VR9z6UA==]([Link]
Sources
- 1. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 2. Simple pyrimidines. Part XIII. The formation and hydrolysis of simple potassium pyrimidinesulphonates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. Kinetics of the hydrolytic deamination of N-heteroaromatic amines in aqueous alkaline solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. jetir.org [jetir.org]
- 9. asiapharmaceutics.info [asiapharmaceutics.info]
- 10. tsijournals.com [tsijournals.com]
- 11. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting guide for reactions involving 5-Amino-2,6-dichloropyrimidine-4-carboxylic acid
Welcome to the technical support center for 5-Amino-2,6-dichloropyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile but challenging building block. My goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively and accelerate your research.
Core Characteristics and Handling
This compound is a trifunctional molecule, presenting three distinct reactive centers: a carboxylic acid, a nucleophilic amino group, and two electrophilic carbons (C2 and C6) susceptible to nucleophilic aromatic substitution (SNAr). Understanding the interplay of these groups is paramount to successful synthesis.
Table 1: Physicochemical Properties and Safety Information
| Property | Value | Source / Notes |
| CAS Number | 1207176-09-7 | [1] |
| Molecular Formula | C₅H₃Cl₂N₃O₂ | [1] |
| Molecular Weight | 208.00 g/mol | [1] |
| Appearance | White to off-white or yellow powder/crystals | [2] |
| Melting Point | Data not consistently available; related compounds have high melting points (>290 °C) | [2] |
| Solubility | Slightly soluble in water; soluble in some polar organic solvents and aqueous base. | [2][3] |
| Safety | Causes skin and serious eye irritation. May cause respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][4][5] |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during reactions in a question-and-answer format.
Section 2.1: Amide Bond Formation (Reactions at the Carboxylic Acid)
Question 1: My amide coupling reaction with an amine is sluggish, low-yielding, or fails completely. What are the likely causes and solutions?
This is a frequent challenge stemming from the electronic nature and steric environment of the carboxylic acid.
Causality: The carboxylic acid is flanked by two ortho substituents: an electron-donating amino group and an electron-withdrawing chloro group. While the chloro group enhances the acidity of the carboxyl proton, the adjacent amino group can interfere with some coupling reagents. Furthermore, the molecule's poor solubility can limit reagent access.
Troubleshooting Steps:
-
Choice of Coupling Reagent: Standard carbodiimide reagents like DCC or EDC can be sluggish.[6][7] More potent activating agents are often required.
-
Recommendation: Use uronium-based reagents like HATU or HBTU . These reagents rapidly form a highly reactive activated ester, minimizing side reactions and often succeeding where others fail.
-
-
Base Selection: The choice and stoichiometry of the base are critical.
-
Recommendation: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. Use 2-3 equivalents to ensure complete neutralization of the carboxylic acid and any acid generated during the reaction.
-
-
Solubility: The starting material must be fully dissolved for the reaction to proceed efficiently.
-
Recommendation: Aprotic polar solvents like DMF or NMP are superior choices. Gentle heating (40-50 °C) can be employed to aid dissolution before adding the coupling reagents.
-
Table 2: Troubleshooting Amide Coupling Reactions
| Symptom | Potential Cause | Recommended Solution |
| No Reaction / Low Conversion | 1. Ineffective carboxylic acid activation. 2. Poor solubility of starting material. | 1. Switch from DCC/EDC to HATU, HBTU, or PyBOP. 2. Use DMF or NMP as the solvent; gently warm to dissolve all solids before adding reagents. |
| Multiple Byproducts | 1. Side reaction with the C5-amino group. 2. Reaction temperature is too high. | 1. Ensure the amine nucleophile is added after the carboxylic acid has been pre-activated with the coupling reagent (usually 5-15 minutes). 2. Run the reaction at room temperature or 0 °C. |
| Difficult Purification | The byproduct from the coupling reagent is hard to remove (e.g., DCU from DCC). | Use EDC with an aqueous workup to remove the water-soluble urea byproduct, or use HATU/HBTU whose byproducts are typically removed during chromatography. |
Section 2.2: Nucleophilic Aromatic Substitution (SNAr at C2/C6)
The pyrimidine ring is electron-deficient, making it highly susceptible to SNAr reactions at the chlorine-bearing carbons.[8][9] The key challenge is controlling regioselectivity.
Question 2: I am attempting a mono-substitution SNAr reaction but get a mixture of C2 and C6 substituted products. How can I favor one over the other?
Causality: The reactivity of the C2 and C6 positions is influenced by the electronic effects of the substituents at C4 and C5. Generally, the C4/C6 positions on a pyrimidine ring are more reactive than the C2 position.[8] However, the specific nucleophile and reaction conditions can alter this preference.
-
Electronic Factors: The C4-carboxylic acid and C5-amino group both influence the electron density of the ring, but the C6 position is generally considered more electrophilic and sterically accessible than the C2 position.
-
Nucleophile Choice:
-
Small, hard nucleophiles (e.g., alkoxides, primary amines) often show a preference for the more reactive C6 position.
-
Bulky nucleophiles may favor the C6 position due to reduced steric hindrance compared to C2, which is flanked by a nitrogen and the C-Cl bond.
-
Tertiary amines have been shown in some dichloropyrimidine systems to exhibit unusual C2 selectivity.[10]
-
Diagram 1: Competing SNAr Pathways
Caption: Kinetic vs. thermodynamic control in SNAr reactions.
Strategies for Regiocontrol:
-
Temperature: Run the reaction at the lowest possible temperature that allows for a reasonable rate (start at 0 °C or room temperature). This will favor the kinetically preferred product, which is typically C6 substitution.
-
Stoichiometry: Use a slight excess (1.0-1.1 equivalents) of the nucleophile to favor mono-substitution.
-
Solvent: Aprotic polar solvents (DMF, DMSO, THF) are standard for SNAr reactions.
Section 2.3: Common Side Reactions and Impurity Formation
Question 3: My reaction mixture is complex, and I suspect hydrolysis or decarboxylation. When are these side reactions a concern?
Causality & Prevention:
-
Hydrolysis: The chloro groups can be displaced by water or hydroxide, especially under basic aqueous conditions or when using alcohol solvents with a strong base, which can form alkoxides.[11]
-
Prevention: Use anhydrous solvents and reagents. If an aqueous workup is necessary, keep the temperature low and the exposure time brief. Avoid strong bases like NaOH or KOH in protic solvents if you wish to preserve the chloro groups.
-
-
Decarboxylation: The removal of the -COOH group can occur under harsh thermal or acidic conditions.[12][13][14] The electron-withdrawing nature of the pyrimidine ring can stabilize the negative charge that develops on the ring during decarboxylation, making it more facile than with simple benzoic acids.[15][16]
-
Prevention: Avoid prolonged heating at temperatures above 100-120 °C. If high temperatures are required for a stubborn SNAr reaction, consider protecting the carboxylic acid as an ester first.
-
Diagram 2: Troubleshooting Workflow for Failed Reactions
Caption: A logical workflow for diagnosing failed reactions.
Experimental Protocols
Protocol 1: High-Yield Amide Coupling using HATU
This protocol is optimized for amines that may be poor nucleophiles or where steric hindrance is a concern.
Materials:
-
This compound (1.0 eq)
-
Amine of choice (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
Procedure:
-
To a dry, nitrogen-flushed flask, add this compound and dissolve it in anhydrous DMF (approx. 0.1 M concentration). If needed, warm the mixture gently (to ~40 °C) to achieve complete dissolution, then cool back to room temperature.
-
Add HATU to the solution and stir for 2 minutes.
-
Add DIPEA and stir for an additional 5 minutes. The solution may change color as the active ester is formed.
-
Add the desired amine (either neat if liquid or as a solution in minimal DMF).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water (2x), 5% aqueous LiCl solution (to help remove DMF), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes or methanol in dichloromethane).
References
-
Toro, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules. Available at: [Link]
-
ChemBK. (2024). 6-aMino-5-chloropyriMidine-4-carboxylic acid - Introduction. Available at: [Link]
- Vanden Eynde, J. J., et al. (2003).
- Google Patents. (n.d.). Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.
-
PubChem. (n.d.). 2,6-Dichloropyrimidine-4-carboxylic acid. Available at: [Link]
- Cee, V. J., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
- Google Patents. (n.d.). Process for the preparation of chloropyrimidines.
-
Khan Academy. (n.d.). Preparation of amides using DCC. Available at: [Link]
-
Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Available at: [Link]
-
Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Available at: [Link]
- BenchChem. (n.d.). Chemoselectivity in Dichloropyrimidine Reactions: A Technical Support Center.
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Available at: [Link]
- Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- ResearchGate. (2011). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II.
- Preprints.org. (2023).
- Crash Course. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube.
-
Aapptec Peptides. (n.d.). Coupling Reagents. Available at: [Link]
- Movassaghi, M., & Hill, M. D. (2006). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Journal of the American Chemical Society.
-
Chemistry LibreTexts. (2023). The Decarboxylation of Carboxylic Acids and Their Salts. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Available at: [Link]
- Dunn, G. E., Lawler, E. A., & Yamashita, A. B. (1977). Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Canadian Journal of Chemistry.
Sources
- 1. This compound 97% | CAS: 1207176-09-7 | AChemBlock [achemblock.com]
- 2. chembk.com [chembk.com]
- 3. 5-Amino-4,6-dichloropyrimidine, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 6-amino-5-chloropyrimidine-4-carboxylic acid 97% | CAS: 914916-98-6 | AChemBlock [achemblock.com]
- 5. 错误页 [amp.chemicalbook.com]
- 6. Khan Academy [khanacademy.org]
- 7. peptide.com [peptide.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Decarboxylation [organic-chemistry.org]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Catalyst Selection for Suzuki Coupling with 5-Amino-2,6-dichloropyrimidine-4-carboxylic acid
Welcome to our dedicated technical support guide for navigating the complexities of Suzuki-Miyaura cross-coupling reactions with the highly functionalized substrate, 5-Amino-2,6-dichloropyrimidine-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions. The inherent functionalities of this substrate—an electron-donating amino group, a deactivating carboxyl group, and two reactive chloro- leaving groups—present a unique set of challenges that require careful consideration in catalyst system selection.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Question 1: I am observing no or very low conversion of my starting material. What are the likely causes and how can I resolve this?
Answer:
Low or no conversion in the Suzuki coupling of this compound is a common issue that can often be traced back to catalyst inhibition or suboptimal reaction conditions.
-
Catalyst Inhibition by the Amino Group: The primary suspect is the free amino group on the pyrimidine ring, which can coordinate to the palladium center, leading to catalyst deactivation.[1] This is a known issue with nitrogen-containing heterocycles.[1]
-
Solution 1: Employ Bulky Ligands: Utilize sterically hindered and electron-rich phosphine ligands. Ligands like SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) can promote the desired catalytic cycle while minimizing coordination from the amino group.[2][3] The bulk of these ligands can create a "pocket" around the palladium that favors the oxidative addition of the aryl chloride over coordination with the amino group.
-
Solution 2: In Situ Protection: While less ideal due to the addition of extra steps, temporary protection of the amino group (e.g., as a Boc-carbamate) can be considered if other methods fail.
-
-
Insufficient Catalyst Activity for Aryl Chlorides: Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides in Suzuki couplings.[4] The electron-deficient nature of the pyrimidine ring does enhance reactivity, but a potent catalyst system is still required.[5]
-
Inadequate Base Strength or Solubility: The base is critical for activating the boronic acid to facilitate transmetalation.[6][8][9] The presence of the carboxylic acid on your substrate will consume one equivalent of base, so ensure you are using a sufficient excess.
Troubleshooting Workflow: Low Conversion
Caption: Troubleshooting workflow for low conversion.
Question 2: My reaction is producing a mixture of mono- and di-substituted products. How can I control the regioselectivity?
Answer:
Controlling regioselectivity with two reactive chloro- sites is a key challenge. For dichloropyrimidines, the C4 and C6 positions are generally more reactive than the C2 position in Suzuki couplings.[5][10] In your substrate, the C2 and C6 positions are chlorinated. The electronic environment created by the amino and carboxylic acid groups will influence the relative reactivity of the C2 and C6 positions.
-
Understanding the Reactivity: The C6 position is generally expected to be more reactive than the C2 position due to electronic effects.[5] However, the neighboring carboxylic acid at C4 and amino group at C5 could sterically hinder the approach to the C6 position, potentially favoring reaction at C2 under certain conditions.
-
Controlling Stoichiometry and Reaction Time:
-
For Mono-substitution: Use a slight deficiency or 1.0-1.1 equivalents of the boronic acid. Carefully monitor the reaction by TLC or LC-MS and stop the reaction once the desired mono-substituted product is the major component. Lowering the reaction temperature can also favor mono-substitution.
-
For Di-substitution: Use an excess of the boronic acid (2.2-3.0 equivalents) and a longer reaction time or higher temperature to drive the reaction to completion.[11]
-
-
Ligand Choice: The choice of ligand can sometimes influence regioselectivity, although this is less predictable. A very bulky ligand might favor reaction at the less sterically hindered position.
Question 3: I am observing significant amounts of a side product that appears to be the dehalogenated starting material (protodehalogenation) and/or homocoupling of the boronic acid. What causes this and how can I prevent it?
Answer:
These side reactions are common in Suzuki couplings and can significantly reduce the yield of your desired product.
-
Protodeboronation of the Boronic Acid: This occurs when the boronic acid reacts with water or other protic sources to form an arene, and it is particularly problematic with electron-deficient arylboronic acids at higher pH and temperatures.[1]
-
Solution 1: Use Anhydrous Conditions: Ensure your solvent and reagents are dry. Use freshly distilled solvents and dry the base before use.
-
Solution 2: Use Boronic Esters: Pinacol boronate esters are generally more stable towards protodeboronation than their corresponding boronic acids.[2]
-
Solution 3: Careful Base Selection: Using a milder base like potassium fluoride (KF) can sometimes suppress this side reaction, although it may also slow down the desired coupling.[6]
-
-
Homocoupling of the Boronic Acid: This is often promoted by the presence of oxygen.
-
Solution: Thorough Degassing: Ensure the reaction mixture is thoroughly degassed before heating by bubbling with an inert gas like argon or nitrogen for an extended period.[11] Maintain a positive pressure of inert gas throughout the reaction.
-
Frequently Asked Questions (FAQs)
Q1: Which palladium precursor is best for this substrate?
A1: For challenging substrates like this, it is often best to use a palladium(II) precursor such as Pd(OAc)₂ or Pd₂(dba)₃ in combination with a phosphine ligand.[6][7] This allows for the in-situ formation of the active Pd(0) species. While Pd(PPh₃)₄ can be used, it may lack the reactivity needed for this specific aryl chloride.[1][10]
Q2: What is the recommended catalyst loading?
A2: A good starting point for catalyst loading is 1-5 mol % of the palladium precursor.[1][10] For highly efficient catalyst systems with bulky phosphine ligands, you may be able to reduce the loading to as low as 0.5 mol % or even lower once the reaction is optimized.[3][10]
Q3: How do I choose the best ligand?
A3: The ligand is crucial for success. Given the presence of the amino group, bulky and electron-rich monodentate phosphine ligands from the biarylphosphine class are highly recommended. These ligands are known to promote the oxidative addition of aryl chlorides and are less susceptible to forming inactive complexes.[3]
| Ligand Class | Examples | Rationale for Use |
| Bulky Biarylphosphines | SPhos, XPhos, RuPhos | High activity for aryl chlorides; steric bulk can prevent catalyst inhibition by the amino group.[2][3] |
| Carbene Ligands | IPr, IMes | Can be effective for aryl chloride activation, offering an alternative to phosphine ligands.[6] |
| Traditional Phosphines | PPh₃, P(t-Bu)₃ | PPh₃ may be too slow; P(t-Bu)₃ offers higher activity but may be more sensitive.[6] |
Q4: What is the role of the base and which one should I use?
A4: The base is essential for the transmetalation step of the catalytic cycle, where it activates the boronic acid by forming a more nucleophilic boronate species.[6][8][9] For your substrate, which contains a carboxylic acid, you will need to use at least 3 equivalents of base: one to neutralize the carboxylic acid, and two for the catalytic cycle. A moderate to strong inorganic base is typically preferred.
| Base | Typical Equivalents | Comments |
| K₃PO₄ | 3.0 - 4.0 | Often the best choice; provides high yields and is compatible with a wide range of functional groups.[1][2][3] |
| Cs₂CO₃ | 3.0 - 4.0 | More soluble in organic solvents, can be effective for difficult couplings.[9] |
| K₂CO₃ | 3.0 - 4.0 | A common and cost-effective choice, though sometimes less effective than K₃PO₄.[3][9] |
Q5: Which solvent is most suitable?
A5: Aprotic polar solvents are generally used. A mixture of an organic solvent and water is common to help dissolve the inorganic base.
-
Recommended Solvents:
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling follows a well-established catalytic cycle involving a palladium catalyst.
Caption: The Suzuki-Miyaura catalytic cycle.
Experimental Protocol: General Starting Point
This protocol provides a robust starting point for the mono-arylation of this compound. Optimization will likely be required.
-
Reagent Preparation:
-
To a flame-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and K₃PO₄ (3.0 equiv.).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol %) and the ligand (e.g., SPhos, 4 mol %).
-
-
Reaction Setup:
-
Seal the vessel with a septum.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe. The reaction concentration should be around 0.1 M.
-
-
Execution and Monitoring:
-
Stir the reaction mixture at the desired temperature (start with 80-100 °C).
-
Monitor the progress of the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
-
References
-
Al-Masum, M., & Al-Apasery, M. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Klančar, U., et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC. [Link]
-
Bardera, M. A., et al. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
-
LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Levin, D. A., & Shaughnessy, K. H. (2020). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link]
-
Schomaker, J. M., & Delia, T. J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uwindsor.ca [uwindsor.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Suzuki Coupling: Optimizing Efficiency Across a Spectrum of Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic chemistry, prized for its versatility and functional group tolerance in forging carbon-carbon bonds.[1][2] At the heart of this powerful transformation lies the boronic acid, a seemingly simple reagent whose subtle variations in structure can dramatically influence the efficiency and outcome of the coupling. This guide provides an in-depth comparison of Suzuki coupling efficiency with different boronic acids, grounded in mechanistic principles and supported by experimental data. We will explore the causal relationships between boronic acid structure and reactivity, offering field-proven insights to empower you in your synthetic endeavors.
The Catalytic Cycle: The Engine of C-C Bond Formation
At its core, the Suzuki coupling is a palladium-catalyzed process that proceeds through a well-established catalytic cycle.[1][2] Understanding this cycle is paramount to comprehending how the choice of boronic acid impacts the overall reaction efficiency. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the bond between the organic group and the halide (or pseudohalide) of the electrophile, forming a Pd(II) complex.
-
Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium center. For this to occur, the boronic acid must be activated by a base to form a more nucleophilic boronate species.[3]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Sources
A Senior Application Scientist's Guide to Biological Activity Screening of Novel Aminopyrimidine Derivatives
Introduction: The Enduring Significance of the Aminopyrimidine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently prove to be exceptionally fruitful. The aminopyrimidine scaffold is a prime example of such a "privileged structure." Its inherent ability to form key hydrogen bond interactions, mimicking the adenine core of ATP, has established it as a cornerstone in the design of targeted therapeutics, particularly protein kinase inhibitors.[1] A testament to its versatility and efficacy is the significant number of U.S. Food and Drug Administration (FDA)-approved drugs that feature this core moiety, treating diseases from cancer to autoimmune disorders.[1][2][3]
This guide provides a strategic framework for the biological activity screening of novel aminopyrimidine derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal logic behind experimental choices. We will explore comparative screening across three major therapeutic areas—oncology, infectious disease, and inflammation—backed by detailed methodologies, data interpretation guides, and a focus on building a robust Structure-Activity Relationship (SAR) to guide a successful drug discovery campaign.
The Strategic Framework for Screening
A successful screening campaign is a systematic process of identifying and characterizing the biological activity of newly synthesized compounds. The goal is not merely to find "active" molecules, but to generate high-quality, reproducible data that informs the next cycle of chemical synthesis and optimization. This iterative process is the engine of drug discovery.
Below is a generalized workflow that illustrates the strategic progression from a newly synthesized library of aminopyrimidine derivatives to a validated lead compound.
Part 1: Anticancer Activity Screening - A Case Study in Kinase Inhibition
The dysregulation of protein kinases is a hallmark of cancer, driving uncontrolled cell proliferation, survival, and metastasis.[4][5] Aminopyrimidine derivatives are excellent candidates for kinase inhibitors because their structure can fit into the ATP-binding pocket of these enzymes, blocking their function.[6] A primary goal is to develop compounds that are not only potent but also selective for the target kinase to minimize off-target effects and toxicity.[4]
Mechanism of Action: Targeting the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase whose aberrant activation is a key driver in many cancers, including non-small cell lung cancer.[7][8] Upon binding its ligand (e.g., EGF), EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately promote cell proliferation and survival.[9][10] Our novel aminopyrimidine derivatives are designed to compete with ATP, thereby inhibiting this initial phosphorylation event and shutting down the oncogenic signaling.
Experimental Protocol: Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess the cytotoxic or anti-proliferative effects of compounds on cancer cells.[11] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.
Objective: To determine the half-maximal inhibitory concentration (IC50) of novel aminopyrimidine derivatives on a cancer cell line (e.g., A549, a human lung adenocarcinoma cell line with an activating EGFR mutation).
Methodology:
-
Cell Seeding: Plate A549 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[12]
-
Compound Preparation: Prepare a 2X stock concentration series of the novel aminopyrimidine derivatives and a positive control (e.g., Osimertinib, an FDA-approved EGFR inhibitor) in culture medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (including controls) to the respective wells in triplicate.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[12] A purple precipitate should become visible in the wells containing viable cells.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[12]
-
Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage viability against the log of the compound concentration and use non-linear regression (four-parameter logistic model) to determine the IC50 value.
Data Comparison: Evaluating Potency and Selectivity
A successful compound will exhibit potent activity against the target cancer cell line while showing significantly less activity against a non-cancerous cell line (e.g., HEK-293) to indicate a therapeutic window.[4]
| Compound ID | Target Cell Line (A549) IC50 (µM) | Normal Cell Line (HEK-293) IC50 (µM) | Selectivity Index (SI)¹ |
| Novel AP-1 | 0.85 | > 100 | > 117 |
| Novel AP-2 | 15.2 | > 100 | > 6.6 |
| Osimertinib | 0.09 | 15 | 167 |
| Vehicle (DMSO) | > 100 | > 100 | N/A |
¹ Selectivity Index (SI) = IC50 in Normal Cell Line / IC50 in Target Cell Line. A higher SI is desirable.
Part 2: Antimicrobial Activity Screening
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of novel chemical scaffolds with antibacterial activity.[13] Aminopyrimidines have shown promise in this area, with the potential to inhibit essential bacterial processes.[13]
Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion method is a widely used, cost-effective technique for preliminary screening of antimicrobial activity.[14][15] It relies on the diffusion of a test compound from a well through an agar plate seeded with a target microorganism. The presence of an antimicrobial compound results in a clear zone of growth inhibition around the well.[15]
Objective: To qualitatively assess the antibacterial activity of novel aminopyrimidine derivatives against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
Methodology:
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of S. aureus and E. coli.
-
Plate Seeding: Using a sterile cotton swab, uniformly streak the bacterial inoculum over the entire surface of separate Mueller-Hinton agar plates for each bacterial species.
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar plates using a sterile cork borer.[15]
-
Compound Loading: Pipette a fixed volume (e.g., 50-100 µL) of each novel compound solution (at a standard concentration, e.g., 1 mg/mL in DMSO) into separate wells.
-
Controls: Load a positive control (e.g., Ampicillin solution) and a negative control (vehicle, e.g., DMSO) into separate wells on the same plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Acquisition: After incubation, measure the diameter (in mm) of the clear zone of inhibition around each well.
Data Comparison: Evaluating Spectrum of Activity
This primary screen provides a rapid assessment of which compounds possess antibacterial properties and whether they have a broad-spectrum effect or are specific to a bacterial type.
| Compound ID | S. aureus (Gram-positive) Zone of Inhibition (mm) | E. coli (Gram-negative) Zone of Inhibition (mm) |
| Novel AP-3 | 18 | 16 |
| Novel AP-4 | 0 | 0 |
| Ampicillin (10 µg) | 25 | 20 |
| Vehicle (DMSO) | 0 | 0 |
Part 3: Anti-inflammatory Activity Screening
Chronic inflammation is a key driver of numerous diseases. The NLRP3 inflammasome is a multi-protein complex in immune cells that, when activated by cellular stress or pathogens, triggers the release of potent pro-inflammatory cytokines like IL-1β.[16][17][18] Dysregulation of the NLRP3 inflammasome is implicated in a range of inflammatory disorders, making it an attractive therapeutic target.[17]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This in vitro assay uses a murine macrophage cell line (RAW 264.7) to screen for anti-inflammatory activity. When stimulated with lipopolysaccharide (LPS), an endotoxin from Gram-negative bacteria, these cells produce nitric oxide (NO), a key inflammatory mediator.[19][20] The amount of NO produced can be indirectly measured using the Griess reagent.[19]
Objective: To determine the ability of novel aminopyrimidine derivatives to inhibit LPS-induced NO production in macrophages.
Methodology:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁵ cells/mL and incubate for 24 hours.[21]
-
Pre-treatment: Treat the cells with various concentrations of the novel compounds or a positive control (e.g., L-NAME) for 30-60 minutes.[22]
-
Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to all wells except the untreated control.[22] Incubate for 20-24 hours.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (Griess Reagent A) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Griess Reagent B) and incubate for another 5-10 minutes. A pink/magenta color will develop in the presence of nitrite.
-
-
Data Acquisition: Measure the absorbance at 540 nm.[22]
-
Analysis: Calculate the percentage of NO inhibition relative to the LPS-only treated cells. A parallel MTT assay should be run to ensure that the observed NO reduction is not due to compound cytotoxicity.[23]
Data Comparison: Evaluating Anti-inflammatory Potential
This assay identifies compounds that can suppress a key inflammatory pathway. The corresponding cytotoxicity data is crucial for a valid interpretation.
| Compound ID | NO Inhibition (%) at 10 µM | Cell Viability (%) at 10 µM |
| Novel AP-5 | 75.4 | 98.2 |
| Novel AP-6 | 82.1 | 45.3 |
| L-NAME (100 µM) | 95.0 | 100 |
| LPS Only | 0 | 100 |
Interpretation: Novel AP-5 is a promising anti-inflammatory hit. The high NO inhibition of Novel AP-6 is likely due to cytotoxicity and is therefore a false positive.
Part 4: From Data to Decisions - Structure-Activity Relationship (SAR) Analysis
Screening data is only as valuable as the insights it generates. Structure-Activity Relationship (SAR) analysis is the process of correlating specific changes in a molecule's chemical structure with changes in its biological activity.[24][25][26] A systematic SAR study is essential for transforming a moderately active "hit" into a potent and drug-like "lead" candidate.[27]
The process is iterative: the biological data from one set of analogs informs the design of the next, more refined set of compounds.
Example of SAR Analysis: Consider a series of aminopyrimidine derivatives tested in the anticancer assay where the core is constant, but the 'R' group is varied.
| Compound | R-Group | A549 IC50 (µM) |
| Novel AP-1a | -H | 25.0 |
| Novel AP-1b | -Cl (electron-withdrawing) | 5.2 |
| Novel AP-1c | -OCH₃ (electron-donating) | 18.5 |
| Novel AP-1d | -CF₃ (strongly e-withdrawing) | 0.7 |
SAR Insight: This preliminary data suggests that adding a small, electron-withdrawing group at the R-position enhances anticancer activity. This insight provides a clear, rational direction for the next round of synthesis, focusing on other halogen or trifluoromethyl-like substitutions to further optimize potency.
Conclusion
The systematic screening of novel aminopyrimidine derivatives is a multi-faceted process that requires careful experimental design, robust execution, and insightful data analysis. By employing a tiered approach—from broad primary screens to more specific secondary and selectivity assays—researchers can efficiently identify promising hit compounds. The true value, however, is unlocked when this biological data is integrated with chemical intuition through rigorous SAR analysis. This iterative cycle of design, synthesis, and testing is the cornerstone of modern drug discovery and is the most effective path to developing the next generation of aminopyrimidine-based therapeutics.
References
-
Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via - American Chemical Society. (n.d.). Retrieved January 23, 2026, from [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (n.d.). Retrieved January 23, 2026, from [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC. (n.d.). Retrieved January 23, 2026, from [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
-
SAR: Structure Activity Relationships - Collaborative Drug Discovery. (n.d.). Retrieved January 23, 2026, from [Link]
-
EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC. (n.d.). Retrieved January 23, 2026, from [Link]
-
Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC. (n.d.). Retrieved January 23, 2026, from [Link]
-
Some FDA-approved pharmaceutical drugs with 2-aminopyrimidine moieties. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC. (n.d.). Retrieved January 23, 2026, from [Link]
-
Kinase assays | BMG LABTECH. (n.d.). Retrieved January 23, 2026, from [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC. (n.d.). Retrieved January 23, 2026, from [Link]
-
FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]
-
2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation - PMC. (n.d.). Retrieved January 23, 2026, from [Link]
-
Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton linearis Jacq. Leaves - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]
-
EGF/EGFR Signaling Pathway - Creative Diagnostics. (n.d.). Retrieved January 23, 2026, from [Link]
-
Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]
-
Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023, November 3). Retrieved January 23, 2026, from [Link]
-
FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect - PubMed Central. (n.d.). Retrieved January 23, 2026, from [Link]
-
(a). Inhibition of LPS induced nitric oxide production in RAW 264.7... - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021, September 24). Retrieved January 23, 2026, from [Link]
-
Structure–Activity Relationship (SAR) in Drug Discovery | Excelra. (n.d.). Retrieved January 23, 2026, from [Link]
-
The 2-aminopyrimidine ring as a new scaffold for potent MRP1 inhibitors - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018, December 10). Retrieved January 23, 2026, from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved January 23, 2026, from [Link]
-
Targeting the EGFR signaling pathway in cancer therapy - PMC. (n.d.). Retrieved January 23, 2026, from [Link]
-
LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC. (n.d.). Retrieved January 23, 2026, from [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (n.d.). Retrieved January 23, 2026, from [Link]
-
On Exploring Structure Activity Relationships - PMC. (n.d.). Retrieved January 23, 2026, from [Link]
-
Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human - University of Cincinnati. (n.d.). Retrieved January 23, 2026, from [Link]
-
4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PubMed Central. (n.d.). Retrieved January 23, 2026, from [Link]
-
Carrageenan-Induced Paw Edema in the Rat and Mouse - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
The Signaling Pathways Regulating NLRP3 Inflammasome Activation - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]
-
Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]
-
Agar well-diffusion antimicrobial assay. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
Newly discovered survival pathway explains stubborn EGFR-driven lung cancers. (n.d.). Retrieved January 23, 2026, from [Link]
-
Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]
-
Carrageenan induced Paw Edema Model - Creative Biolabs. (n.d.). Retrieved January 23, 2026, from [Link]
-
The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]
-
Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC. (n.d.). Retrieved January 23, 2026, from [Link]
-
Emerging Role of the NLRP3 Inflammasome in the Onset of Oral Diseases and Its Potential as a Therapeutic Target - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]
-
Structure-Activity Relationship (SAR) Studies - Oncodesign Services. (n.d.). Retrieved January 23, 2026, from [Link]
-
Kate Schroder - Inflammasome signalling: from fundamental biology to new therapeutics. (n.d.). Retrieved January 23, 2026, from [Link]
-
Structure-activity relationship (SAR) study designs - Australian Translational Medicinal Chemistry Facility - Monash University. (n.d.). Retrieved January 23, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atcc.org [atcc.org]
- 13. 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. botanyjournals.com [botanyjournals.com]
- 16. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Signaling Pathways Regulating NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. collaborativedrug.com [collaborativedrug.com]
- 25. excelra.com [excelra.com]
- 26. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 27. monash.edu [monash.edu]
A Comparative Guide to the Synthesis and Validation of Kinase Inhibitors Derived from 5-Amino-2,6-dichloropyrimidine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of synthetic routes for kinase inhibitors, focusing on the utilization of 5-Amino-2,6-dichloropyrimidine-4-carboxylic acid as a key starting material. We will explore a validated synthetic protocol, compare it with an alternative approach, and detail the necessary validation methodologies to ensure the integrity and activity of the final compounds.
The Strategic Importance of the Pyrimidine Scaffold
The pyrimidine ring is a cornerstone in the design of kinase inhibitors. Its structure can mimic the purine ring of ATP, enabling competitive binding to the ATP-binding site of various kinases, thereby disrupting their catalytic activity.[1] The strategic placement of functional groups on the pyrimidine core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This compound is a versatile building block, offering multiple reaction sites for the construction of diverse and potent kinase inhibitors.
Part 1: Synthesis of a Pyrimidine-Based Kinase Inhibitor
This section details a robust protocol for the synthesis of a potential kinase inhibitor starting from this compound. The described workflow is a composite of established synthetic transformations common in medicinal chemistry for this class of compounds.
Experimental Protocol: Synthesis via Amide Coupling and Nucleophilic Aromatic Substitution
This protocol first involves the activation of the carboxylic acid for amide bond formation, followed by sequential nucleophilic aromatic substitution (SNAr) reactions at the chloro-substituted positions of the pyrimidine ring.
Step 1: Amide Bond Formation
The carboxylic acid of the starting material is first coupled with a desired amine (e.g., (S)-(-)-1-Boc-3-aminopyrrolidine) to introduce a key side chain. Propanephosphonic acid anhydride (T3P) is an excellent coupling reagent for this transformation due to its high efficiency and the formation of water-soluble byproducts, simplifying purification.[2]
-
Dissolve this compound (1.0 eq) and (S)-(-)-1-Boc-3-aminopyrrolidine (1.1 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Add a suitable base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the solution.
-
Slowly add T3P (1.5 eq, typically as a 50% solution in a suitable solvent like ethyl acetate) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion , quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected amide intermediate.
Step 2: First Nucleophilic Aromatic Substitution (SNAr)
The more reactive chlorine at the 6-position is displaced by a primary amine, such as 3-amino-5-methylpyrazole. The choice of a pyrazole moiety is common in kinase inhibitor design as it can form crucial hydrogen bonds within the kinase active site.[2]
-
Dissolve the purified amide intermediate (1.0 eq) and 3-amino-5-methylpyrazole (1.2 eq) in a high-boiling point solvent like Dimethyl sulfoxide (DMSO) or 1-pentanol.[2]
-
Add a base such as triethylamine (2.0 eq) and a catalyst like sodium iodide (NaI) if necessary.[2]
-
Heat the reaction mixture to 90-120 °C for 16 hours.[2]
-
Monitor the reaction by TLC or LC-MS.
-
After completion , cool the reaction mixture and pour it into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Further purification can be achieved by recrystallization or column chromatography if needed.
Step 3: Second Nucleophilic Aromatic Substitution (SNAr)
The remaining chlorine at the 2-position is substituted with another amine, for example, 1-ethylpiperazine. This moiety can enhance solubility and provide additional interaction points with the target kinase.[2]
-
Combine the product from Step 2 (1.0 eq), 1-ethylpiperazine (1.5 eq), and triethylamine (2.0 eq) in a high-boiling solvent such as 1-pentanol.[2]
-
Heat the mixture to 140 °C for 2-4 hours.[2]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion , cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired Boc-protected final compound.
Step 4: Boc Deprotection
The final step is the removal of the Boc protecting group to yield the free amine, which is often crucial for biological activity.
-
Dissolve the Boc-protected compound in a mixture of Dichloromethane (DCM) and Methanol.
-
Add a 2N solution of HCl in ether and stir at room temperature for 4 hours.[2]
-
Monitor the deprotection by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the final kinase inhibitor.
Visualization of the Synthetic Workflow
Caption: Synthetic pathway for a kinase inhibitor.
Part 2: Comparative Analysis with an Alternative Synthetic Route
An alternative and widely used method for constructing pyrimidine-based kinase inhibitors involves starting with a more functionalized pyrimidine core, such as 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol, which can be cyclized to form a pyrrolo[2,3-d]pyrimidine scaffold.[1] This "deazapurine" core is also a potent ATP mimic.[1]
Alternative Protocol: Synthesis via Cyclization and Functionalization
-
Acid-Catalyzed Cyclization: 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol is treated with 1N HCl to induce cyclization, forming 7H-pyrrolo[2,3-d]pyrimidin-4-ol.[1]
-
Chlorination: The hydroxyl group is converted to a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃), yielding 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[1]
-
Nucleophilic Substitution: The chloro group is then displaced by a suitable amine, for instance, 4-aminobenzohydrazide, through heating in a solvent like ethanol.[1]
Performance Comparison
| Parameter | Synthesis from this compound | Synthesis from 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol |
| Starting Material Availability | Commercially available. | Can be synthesized or commercially sourced. |
| Number of Steps | Typically 4 steps (Amide coupling, 2x SNAr, Deprotection). | Typically 3 steps (Cyclization, Chlorination, SNAr). |
| Reaction Conditions | Requires high temperatures for SNAr reactions. | Involves strong acid and a potent chlorinating agent. |
| Overall Yield | Moderate to good, with reported yields for similar individual steps ranging from 44-85%.[2][3] | Yields are generally good for each step. |
| Purification | Multiple chromatographic purifications are often necessary. | Precipitation and filtration can be effective for some steps.[1] |
| Structural Diversity | Allows for diversification at three points (amide, C2, and C6). | Primarily allows for diversification at the C4 position. |
Part 3: Validation of Synthesized Kinase Inhibitors
Rigorous validation is critical to ensure the identity, purity, and biological activity of the synthesized compounds. A multi-step validation process is essential for reliable and reproducible results.
Experimental Protocol for Validation
1. Structural Confirmation and Purity Analysis
-
High-Performance Liquid Chromatography (HPLC): The purity of the final compound should be determined by HPLC, with a target purity of ≥95% being standard for biological assays.[2][3]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be performed to confirm the chemical structure and isomeric purity.
2. In Vitro Kinase Activity Assay
The inhibitory activity of the synthesized compound against the target kinase should be quantified. A common method is a biochemical assay that measures the reduction in kinase activity.
-
HitHunter® Kinase Activity Assay (Example): This is a commercially available assay that measures the amount of ADP produced during the kinase reaction.[4]
-
Prepare a dilution series of the synthesized inhibitor.
-
In a multi-well plate, combine the target kinase, its specific substrate, and ATP at an optimized concentration.
-
Add the different concentrations of the inhibitor to the wells.
-
Incubate the reaction for a set period.
-
Add the ADP detection reagents, which generate a fluorescent signal proportional to the amount of ADP produced.[4]
-
Measure the fluorescence and calculate the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
3. Thermal Shift Assay (TSA)
TSA is a biophysical method to confirm direct binding of the inhibitor to the target kinase. The binding of a ligand stabilizes the protein, leading to an increase in its melting temperature (Tm).[5]
-
Combine the purified kinase with a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange).
-
Add the synthesized inhibitor to the mixture.
-
Gradually increase the temperature in a real-time PCR instrument.
-
Monitor the fluorescence, which increases as the protein unfolds.
-
The Tm is the temperature at which 50% of the protein is unfolded. A significant shift in Tm in the presence of the inhibitor indicates binding.[5]
Visualization of the Validation Workflow
Caption: Workflow for kinase inhibitor validation.
Conclusion
The synthesis of kinase inhibitors using this compound offers a flexible and effective route to generate structurally diverse compounds. While the multi-step nature of the synthesis requires careful optimization and purification, it provides multiple points for modification to fine-tune the inhibitor's properties. In contrast, alternative routes, such as those building a pyrrolo[2,3-d]pyrimidine core, can be more direct but may offer less opportunity for broad structural diversification. Regardless of the synthetic path chosen, a rigorous validation process encompassing structural confirmation, purity analysis, and functional characterization is paramount to ensure the quality and reliability of the resulting kinase inhibitors for downstream research and development.
References
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC - NIH. [Link]
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - MDPI. [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. [Link]
-
5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - NIH. [Link]
-
Synthesis of 2,4-disubstituted 5-aminopyrimidine-6-carboxylic Acids Derivatives Part I. [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PubMed Central. [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5- a ]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors | Request PDF - ResearchGate. [Link]
-
Accelerating kinase drug discovery with validated kinase activity assay kits. [Link]
-
A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases - PMC. [Link]
-
Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - ACS Publications. [Link]
-
(PDF) A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - ResearchGate. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PubMed Central. [Link]
-
Identification of new 5-(2,6-dichlorophenyl)-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-7-carboxylic acids as p38α MAPK inhibitors: Design, synthesis, antitumor evaluation, molecular docking and in silico studies - PubMed. [Link]
-
CAS No : 914916-97-5 | Product Name : 5,6-Dichloropyrimidine-4-carboxylic Acid. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. news-medical.net [news-medical.net]
- 5. A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 5-Amino-2,6-dichloropyrimidine-4-carboxylic Acid Analogs
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of 5-Amino-2,6-dichloropyrimidine-4-carboxylic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the nuanced effects of structural modifications on the biological activity of this versatile scaffold, with a particular focus on its potential as an anti-inflammatory agent through the inhibition of nitric oxide (NO) production. The insights presented herein are synthesized from a careful review of the available scientific literature and patent filings, offering a valuable resource for the rational design of novel therapeutic agents.
Introduction: The this compound Scaffold
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs and clinical candidates.[1] The this compound moiety, in particular, presents a unique combination of reactive sites and functional groups that can be strategically modified to modulate biological activity. The two chlorine atoms at the C2 and C6 positions are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of substituents.[2] The amino group at C5 and the carboxylic acid at C4 provide additional points for derivatization and interaction with biological targets.
This guide will focus on elucidating the SAR of this scaffold, primarily through the lens of its anti-inflammatory properties, specifically the inhibition of immune-activated nitric oxide (NO) production. Overproduction of NO is a hallmark of various inflammatory conditions, and its modulation represents a key therapeutic strategy.
Core Structure-Activity Relationship Analysis
The biological activity of this compound analogs is highly dependent on the nature of the substituents at various positions of the pyrimidine ring. The following sections dissect the SAR at each key position.
The Critical Role of the 2,6-Dichloro Substitution
A foundational observation is the paramount importance of the chlorine atoms at the C2 and C6 positions for certain biological activities. For instance, in the context of inhibiting immune-activated NO production, 2-amino-4,6-dichloropyrimidines are active, while their 2-amino-4,6-dihydroxypyrimidine counterparts are devoid of inhibitory activity.[3] This stark difference underscores the necessity of the chloro substituents for this particular biological effect.
Impact of Substituents at the 5-Position
The 5-position of the pyrimidine ring offers a valuable site for modification to fine-tune activity. In a series of 5-substituted 2-amino-4,6-dichloropyrimidines, the nature of the substituent at this position was found to significantly influence the inhibitory potency against NO production.
| Compound ID | 5-Substituent | IC50 (µM) for NO Inhibition[3] |
| 1 | -H | ~20 |
| 2 | -F | 2 |
| 3 | -Cl | 9 |
| 4 | -Br | 12 |
| 5 | -I | 15 |
| 6 | -CH3 | 36 |
Key Insights:
-
Halogen Substitution: The introduction of a halogen at the 5-position is generally favorable for activity.
-
Fluorine is Optimal: A fluorine atom at the 5-position results in the most potent analog (Compound 2 ), with an impressive IC50 of 2 µM.[3]
-
Size and Electronegativity: The activity decreases as the size of the halogen increases from fluorine to iodine, suggesting that a small, highly electronegative substituent is preferred at this position.
-
Alkyl Substitution: The presence of a methyl group at the 5-position (Compound 6 ) leads to a significant decrease in activity, indicating that bulky or electron-donating groups may be detrimental.[3]
Modifications at the 4-Carboxylic Acid Position
The carboxylic acid group at the 4-position is a key feature of the parent scaffold. While direct SAR data on the modification of this group within the 5-amino-2,6-dichloro context is limited in the provided search results, general principles from related pyrimidine-4-carboxylic acids suggest that this group can be converted to esters or amides to modulate pharmacokinetic properties such as cell permeability and metabolic stability. Such modifications can also influence the binding affinity to the target protein.
Comparative Analysis with Alternative Scaffolds
While the this compound scaffold shows promise, it is important to consider its performance in the context of other pyrimidine-based inhibitors. For example, certain pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, another important target in inflammation.[4] A direct comparison of potency would depend on the specific target and assay conditions. However, the unique substitution pattern of the this compound core provides a distinct chemical space to explore for developing selective inhibitors.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for key assays are provided below.
Synthesis of 5-Substituted 2-Amino-4,6-dichloropyrimidines
The synthesis of the core scaffold and its analogs can be achieved through a multi-step process, with a key step being the chlorination of the corresponding dihydroxypyrimidine precursor.
Step-by-step Protocol:
-
Condensation: Prepare 5-substituted 2-amino-4,6-dihydroxypyrimidines by condensing the appropriate monosubstituted malonic acid diesters with guanidine in the presence of a base like sodium ethoxide.[3]
-
Chlorination: Convert the 2-amino-4,6-dihydroxypyrimidine analogs to the desired 5-substituted 2-amino-4,6-dichloropyrimidines. A common method involves the use of a chlorinating agent such as phosphorus oxychloride (POCl3).[3][5]
-
Caution: POCl3 is a highly corrosive and toxic reagent and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
-
Purification: Purify the final products using standard techniques such as recrystallization or column chromatography.
In Vitro Nitric Oxide (NO) Inhibition Assay
This assay is used to evaluate the ability of the synthesized compounds to inhibit the production of nitric oxide in immune-stimulated cells, such as murine macrophages.
Step-by-step Protocol:
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in appropriate media and conditions.
-
Cell Plating: Plate the cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce NO production.
-
Incubation: Incubate the plates for 24 hours.
-
NO Measurement: Measure the amount of nitrite (a stable metabolite of NO) in the cell culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the area of anti-inflammatory drug discovery. The structure-activity relationship studies highlighted in this guide provide a clear rationale for the design of more potent and selective analogs. Specifically, the introduction of a small, electronegative substituent, such as fluorine, at the 5-position has been shown to be highly beneficial for inhibiting nitric oxide production.
Future research in this area should focus on:
-
Exploring a wider range of substituents at the 2, 4, 5, and 6 positions to further refine the SAR.
-
Investigating the mechanism of action by which these compounds inhibit NO production.
-
Optimizing the pharmacokinetic properties of the most potent analogs to improve their drug-like characteristics.
-
Evaluating the in vivo efficacy of lead compounds in relevant animal models of inflammation.
By leveraging the insights provided in this guide, researchers can accelerate the development of new and effective therapies based on the this compound scaffold.
References
-
5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). MDPI. Retrieved January 23, 2026, from [Link]
- Process for preparing 2-amino-4,6-dichloropyrimidine. (1997). Google Patents.
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews. Retrieved January 23, 2026, from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 3. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Amide Coupling with 5-Amino-2,6-dichloropyrimidine-4-carboxylic acid
Introduction: Navigating a Challenging Amide Coupling
Amide bond formation is arguably the most critical reaction in medicinal chemistry and drug development.[1] While a vast arsenal of coupling reagents has been developed, certain substrates present formidable challenges that defy standard protocols. 5-Amino-2,6-dichloropyrimidine-4-carboxylic acid is a prime example of such a molecule, embodying a "perfect storm" of steric and electronic hurdles.
The core difficulties arise from its unique structure:
-
Electronic Deactivation: The pyrimidine ring, heavily substituted with two electron-withdrawing chlorine atoms, significantly reduces the nucleophilicity of the 5-amino group. This aniline-type amine is a poor nucleophile, rendering it slow to react with activated esters.
-
Steric Hindrance: The carboxylic acid at the 4-position is flanked by two bulky chlorine atoms and the amino group, impeding the approach of both activating reagents and the amine coupling partner.
Standard coupling methods that work seamlessly for simple substrates often result in low yields, stall completely, or require forcing conditions that compromise the integrity of complex molecules.[2] This guide provides a systematic comparison of different coupling strategies, moving from the most common high-activity reagents to specialized protocols for highly recalcitrant substrates. We will dissect the mechanistic rationale behind each choice and provide actionable, field-proven protocols to empower researchers to overcome this challenging synthetic step.
Chapter 1: The Aminium/Uronium Salt Approach: A Tale of Two Reagents
Aminium salts are among the most popular classes of coupling reagents due to their high efficiency and rapid reaction times.[1] They operate by forming highly reactive ester intermediates. We will compare the classic gold standard, HATU, with a modern, safety-engineered alternative, COMU.
The Gold Standard: HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activates carboxylic acids by forming a highly reactive OAt-ester. The inclusion of the 7-aza-1-hydroxybenzotriazole (HOAt) moiety is key; the pyridine nitrogen provides anchimeric assistance, accelerating the subsequent aminolysis step. This makes HATU exceptionally potent and often the first choice for difficult couplings.[3]
However, its high reactivity is a double-edged sword. With poorly nucleophilic amines like the one in our target substrate, the highly reactive HATU-activated ester may degrade before the coupling occurs. Furthermore, excess aminium reagents can react with the free N-terminus of a peptide or a primary amine to form an undesired guanidinium byproduct, which can be difficult to remove.[4]
Chapter 3: The Acyl Fluoride Strategy for Highly Recalcitrant Substrates
When both high-activity aminium salts and catalyzed carbodiimide methods fail, it is often due to insurmountable steric hindrance. In such cases, a change in strategy from activated esters to acyl halides is warranted. Acyl chlorides can be effective but are often too reactive and require harsh preparation conditions.
A more nuanced and highly effective approach is the in situ formation of acyl fluorides. [2]Acyl fluorides strike an exceptional balance: they are significantly more stable and easier to handle than acyl chlorides, yet they exhibit high reactivity towards amines, especially at elevated temperatures. Their small steric footprint, owing to the fluorine atom, makes them ideal for coupling sterically congested fragments. [2] The BTFFH Protocol: A robust method for this transformation uses BTFFH (N,N,N',N'-Tetramethyl-O-(benzotriazol-1-yl)uronium hexafluorophosphate) in the presence of a base like DIPEA. The reaction is typically performed at elevated temperatures (e.g., 80-100 °C) in a sealed vial or microwave reactor. This protocol has proven successful for couplings that failed with HATU, EDC, and DCC, particularly those involving both sterically hindered acids and electron-poor amines. [2]
Chapter 4: Experimental Comparison and Protocols
To provide a clear comparison, we present representative data for the coupling of this compound with a model amine (e.g., benzylamine). The results are synthesized based on literature precedents for similarly challenging substrates. [2][3]
Comparative Data Table
| Reagent System | Base (equiv.) | Temp. (°C) | Time (h) | Representative Yield (%) | Key Observations |
| HATU (1.1 eq) | DIPEA (2.0) | RT | 24 | 35-45% | Stalled reaction, incomplete conversion. [3] |
| COMU (1.1 eq) | DIPEA (2.0) | RT | 24 | 40-50% | Slightly improved performance over HATU, cleaner reaction profile. |
| EDC (1.2 eq) / HOBt (0.1 eq) / DMAP (1.0 eq) | DIPEA (2.0) | RT -> 40 | 18 | 70-80% | Significantly improved yield; DMAP is critical for success. [3] |
| PyBOP (1.1 eq) | DIPEA (2.0) | RT | 24 | 45-55% | Moderate yield, no guanidinylation risk. Good for optimization. |
| BTFFH (1.2 eq) | DIPEA (3.0) | 80 | 12 | >85% | Excellent for forcing conditions; requires heat but overcomes steric/electronic barriers. [2] |
Experimental Protocols
Protocol A: General Screening Procedure
-
To a vial, add this compound (1.0 equiv., e.g., 0.1 mmol, 22.0 mg).
-
Add the chosen coupling reagent (1.1 equiv.). For the EDC/HOBt/DMAP system, add EDC (1.2 equiv.), HOBt (0.1 equiv.), and DMAP (1.0 equiv.).
-
Dissolve the solids in an anhydrous solvent (e.g., DMF or CH3CN, 1.0 mL).
-
Add the amine partner (1.05 equiv.).
-
Add the base (e.g., DIPEA, 2.0-3.0 equiv.).
-
Stir the reaction at the specified temperature (see table).
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, quench the reaction with saturated aqueous NH4Cl, extract with an organic solvent (e.g., EtOAc), wash the organic layer with brine, dry over Na2SO4, concentrate, and purify by column chromatography.
Protocol B: Optimized Protocol for the EDC/DMAP Method
-
To a flame-dried round-bottom flask under N2, add this compound (220 mg, 1.0 mmol).
-
Add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl, 268 mg, 1.4 mmol), 1-Hydroxybenzotriazole hydrate (HOBt, 21 mg, 0.14 mmol), and 4-(Dimethylamino)pyridine (DMAP, 122 mg, 1.0 mmol).
-
Add anhydrous acetonitrile (10 mL).
-
Add the amine (e.g., benzylamine, 118 mg, 1.1 mmol).
-
Cool the mixture to 0 °C and add N,N-Diisopropylethylamine (DIPEA, 348 µL, 2.0 mmol).
-
Allow the reaction to warm to room temperature and stir for 18-24 hours. Gentle heating to 40 °C may be applied if the reaction is sluggish.
-
Monitor for completion by LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate (50 mL). Wash with 1M HCl (2 x 20 mL), saturated NaHCO3 (2 x 20 mL), and brine (1 x 20 mL). Dry the organic phase over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography to yield the desired amide.
Summary and Recommendations
Successfully forming an amide bond with this compound requires moving beyond standard, one-size-fits-all protocols. The choice of reagent must directly address the substrate's dual challenges of poor amine nucleophilicity and significant steric hindrance.
Our comparative analysis suggests a clear workflow for tackling this and similar difficult couplings:
Recommendation:
For initial attempts, the EDC/DMAP/cat. HOBt protocol offers the best balance of efficacy, cost, and operational simplicity. The use of stoichiometric DMAP is the critical factor for success with this class of electron-poor amines. [3]Should this method provide unsatisfactory yields, the BTFFH-mediated acyl fluoride protocol is a powerful, albeit more forceful, alternative that is highly effective for overcoming the most severe steric and electronic barriers. [2]Standard high-activity reagents like HATU may be screened, but they are less likely to be optimal for this specific substrate.
References
-
Aapptec Peptides. Coupling Reagents. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Kandhasamy, J., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters. [Link]
-
El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
-
Reddit r/Chempros. (2021). Tips and tricks for difficult amide bond formation?[Link]
-
Subirós-Funosas, R., et al. (2013). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]
-
Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
